molecular formula C7H8N2S B1598555 3-Pyridineethanethioamide CAS No. 51451-44-6

3-Pyridineethanethioamide

Cat. No.: B1598555
CAS No.: 51451-44-6
M. Wt: 152.22 g/mol
InChI Key: VSBVYPLNYOJQEV-UHFFFAOYSA-N
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Description

3-Pyridineethanethioamide is a chemical compound with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol. Its structure features a pyridine ring, a privileged scaffold in medicinal chemistry, linked to a thioamide functional group . The thioamide group is an important pharmacophore present in a broad spectrum of biologically active molecules and has attracted immense attention in medicinal chemistry and drug discovery . This makes compounds like 3-Pyridineethanethioamide valuable as building blocks in organic synthesis and for the construction of more complex heterocyclic compounds . Researchers may explore its potential as a synthetic intermediate in the development of new pharmaceutical candidates. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBVYPLNYOJQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199431
Record name 3-Pyridineethanethioamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51451-44-6
Record name 3-Pyridineethanethioamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridineethanethioamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Genesis and Evolution of Pyridine-Based Thioamides: A Legacy of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

Pyridine-based thioamides represent a class of heterocyclic compounds that have carved a significant niche in medicinal chemistry and drug discovery. The incorporation of a pyridine ring, a ubiquitous motif in natural products like vitamins and coenzymes, into a thioamide framework imparts unique physicochemical properties that have been exploited to develop a range of therapeutic agents.[1] These compounds are particularly renowned for their contributions to the fight against infectious diseases, most notably tuberculosis. This guide provides a comprehensive overview of the discovery, history, and evolving research landscape of pyridine-based thioamides, offering insights into their synthesis, mechanisms of action, and future potential.

A Historical Perspective: The Dawn of Antitubercular Thioamides

The story of pyridine-based thioamides is inextricably linked with the quest for effective treatments for tuberculosis (TB). Following the introduction of isoniazid, a pyridine-containing drug, in 1952, the search for novel antitubercular agents intensified.[1] This led to the synthesis of ethionamide (2-ethyl-4-pyridinecarbothioamide) in France in 1956.[2] This breakthrough demonstrated that the pyridine scaffold could be further modified to yield potent antimycobacterial activity.[2]

Shortly after, a related compound, prothionamide, an n-propyl derivative, was developed with the aim of improving the tolerability of ethionamide.[2] Both ethionamide and prothionamide proved to be effective against Mycobacterium tuberculosis, including strains resistant to isoniazid, solidifying their role as crucial second-line drugs in the management of multidrug-resistant tuberculosis (MDR-TB).[2][3]

The Chemistry of Pyridine-Based Thioamides: Synthesis and Evolution

The synthesis of pyridine-based thioamides has evolved from classical methods to more refined and efficient modern techniques. A common and enduring strategy involves the thionation of a corresponding pyridine carboxamide or the reaction of a cyanopyridine precursor with a sulfurating agent.

Classical Synthetic Approaches

Early syntheses of compounds like ethionamide and prothionamide often started from a substituted cyanopyridine. For instance, the synthesis of prothionamide can be achieved by the alkylation of 4-cyanopyridine, followed by thionation of the nitrile group.[4]

A general representation of this two-step process is as follows:

  • Alkylation: Introduction of an alkyl group (e.g., ethyl or propyl) onto the pyridine ring, often starting from 4-cyanopyridine.

  • Thionation: Conversion of the cyano group (-CN) into a thioamide group (-CSNH2). This can be accomplished using various reagents, such as sodium sulfide and sulfur in an aqueous medium.[4]

Modern Synthetic Methodologies

While classical methods are still relevant, contemporary organic synthesis has introduced a broader array of thionating agents and reaction conditions, offering improved yields and substrate scope. Lawesson's reagent and tetraphosphorus decasulfide in pyridine are examples of powerful thionating agents used to convert amides and other carbonyl compounds to their thio-analogs.[5] These reagents have expanded the toolkit for creating diverse libraries of pyridine-based thioamides for screening and drug discovery.

The following table summarizes some common thionation reagents and their applications:

ReagentPrecursorKey Advantages
Sodium Sulfide (Na2S) & Sulfur (S)CyanopyridinesCost-effective, suitable for large-scale synthesis.[4]
Lawesson's ReagentPyridine carboxamidesHigh efficiency, applicable to a wide range of amides.
Phosphorus Pentasulfide (P4S10)Cyanopyridines, AmidesPotent thionating agent, can be used in various solvents.[5]
Hydrogen Sulfide (H2S)CyanopyridinesDirect conversion of nitriles to primary thioamides.[6]

A generalized workflow for the synthesis and characterization of a pyridine-based thioamide is depicted in the following diagram:

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Reactants Pyridine Precursor (e.g., Cyanopyridine) Thionation Thionation Reaction (e.g., with Na2S/S) Reactants->Thionation Workup Reaction Workup (Extraction, Washing) Thionation->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis (Purity Assessment) Purification->HPLC Final_Product Pure Pyridine-Based Thioamide HPLC->Final_Product G cluster_cell Mycobacterial Cell ETH Ethionamide (Prodrug) EthA EthA Enzyme ETH->EthA Activation Activated_ETH Activated Ethionamide EthA->Activated_ETH Adduct Ethionamide-NAD Adduct Activated_ETH->Adduct + NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption

Caption: Mechanism of action of ethionamide against Mycobacterium tuberculosis.

Beyond Tuberculosis: Expanding Therapeutic Horizons

While their historical significance is rooted in antitubercular therapy, the versatile pyridine-based thioamide scaffold has demonstrated a broad spectrum of biological activities. [1]Researchers have synthesized and evaluated novel derivatives with potential applications in various therapeutic areas:

  • Antimicrobial Activity: New pyridine and thienopyridine derivatives have shown promising activity against various bacterial and fungal strains, including E. coli and C. albicans. [7]* Anti-inflammatory Properties: Certain pyridine-based hydrazides have exhibited significant anti-inflammatory effects. [8]* Anticancer Activity: The unique chemical properties of these compounds have also led to investigations into their potential as anticancer agents. [9] The continued exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of this chemical class for various diseases.

Experimental Protocols: A Practical Guide

Synthesis of 2-Ethylpyridine-4-carbothioamide (Ethionamide) - A Representative Protocol

This protocol is a generalized representation based on established synthetic routes.

Materials:

  • 2-Ethyl-4-cyanopyridine

  • Sodium sulfide (Na2S)

  • Sulfur (S)

  • Water

  • Methanol

  • Acetonitrile

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-ethyl-4-cyanopyridine in an aqueous solution of sodium sulfide.

  • Addition of Sulfur: To this suspension, add elemental sulfur portion-wise.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. Filter the solid and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or acetonitrile, to yield the pure 2-ethylpyridine-4-carbothioamide as a crystalline solid. [4]6. Characterization: Confirm the identity and purity of the final compound using:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

    • HPLC: To determine the purity.

Note: This is an illustrative protocol. Specific reaction conditions, such as concentrations, temperatures, and reaction times, should be optimized for each specific synthesis.

Conclusion and Future Directions

From their discovery as pivotal antitubercular agents to their emergence as a versatile scaffold in modern drug discovery, pyridine-based thioamides have a rich history and a promising future. The foundational understanding of their synthesis and mechanism of action has paved the way for the rational design of new derivatives with a wide range of biological activities. Future research will likely focus on leveraging computational tools for in silico screening, exploring novel synthetic methodologies to enhance efficiency and diversity, and further investigating the therapeutic potential of this remarkable class of compounds in areas of unmet medical need.

References

  • (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (NIH). [Link]

  • (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. ResearchGate. [Link]

  • (n.d.). Synthesis of pyridine derivatives (2–4) and thioamide (5). ResearchGate. [Link]

  • (n.d.). First synthesis of an amythiamicin pyridine cluster. RSC Publishing. [Link]

  • (n.d.). Ethionamide. Wikipedia. [Link]

  • (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health (NIH). [Link]

  • (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. National Institutes of Health (NIH). [Link]

  • (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]

  • (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]

  • (n.d.). Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide. ScholarWorks at WMU. [Link]

  • (n.d.). Prothionamide – Knowledge and References. Taylor & Francis. [Link]

  • (2024). What is the mechanism of Ethionamide?. Patsnap Synapse. [Link]

  • (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. National Institutes of Health (NIH). [Link]

  • (2020). Ethionamide. LiverTox - NCBI Bookshelf. [Link]

  • (n.d.). Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone: Structure of [Co(C7H7N4S)2][NCS]. ResearchGate. [Link]

  • (n.d.). Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

  • (n.d.). IT1014833B - PROCESS FOR THE PREPARATION OF 2 ETHYLPYRIDINE.
  • (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. Proceedings of the National Academy of Sciences. [Link]

  • (n.d.). A review of the use of ethionamide and prothionamide in childhood tuberculosis. ResearchGate. [Link]

  • (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.
  • (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • (n.d.). Prothionamide: Significance and symbolism. Wisdomlib. [Link]

  • (2019). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • (n.d.). Scheme for synthesis of N-(pyridin-2-yl)hydrazinecarbothioamide. ResearchGate. [Link]

Sources

A Framework for the Toxicological Evaluation of 3-Pyridineethanethioamide: An In-Depth Technical Guide for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The development of novel chemical entities (NCEs) necessitates a rigorous and systematic evaluation of their toxicological profile to ensure human safety. This guide outlines a comprehensive framework for the early-stage toxicological assessment of 3-Pyridineethanethioamide, a compound for which limited public data exists. By leveraging predictive toxicology based on its structural motifs—a pyridine ring and a thioamide group—and employing a tiered testing strategy compliant with international guidelines, this document provides researchers, scientists, and drug development professionals with a robust roadmap for characterizing the potential hazards of this and other novel molecules. The proposed workflow integrates in silico, in vitro, and in vivo methodologies to build a foundational safety profile, guiding informed decision-making in the drug development process.

Introduction

The journey of a new chemical entity (NCE) from discovery to clinical application is contingent upon a thorough characterization of its safety and efficacy. Preclinical toxicology studies are a cornerstone of this process, designed to identify potential adverse effects and establish a safe starting dose for human trials.[1][2][3][4] The infamous thalidomide tragedy of the 1960s underscored the critical need for stringent, evidence-based safety testing, leading to the establishment of modern regulatory frameworks for drug development.[5]

This guide focuses on 3-Pyridineethanethioamide, a novel compound whose toxicological properties are not yet documented in publicly available literature. The presence of a pyridine ring and a thioamide functional group serves as "structural alerts," suggesting potential toxicological liabilities that warrant careful investigation. This document provides a detailed, tiered strategy for the toxicological evaluation of 3-Pyridineethanethioamide, beginning with computational and in vitro methods and progressing to targeted in vivo studies. The objective is to construct a foundational toxicological profile, enabling a data-driven risk assessment and guiding further development.

Physicochemical and Structural Characterization

A compound's physicochemical properties are intrinsically linked to its pharmacokinetic and toxicological behavior.[6][7][8] Properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) influence a compound's absorption, distribution, metabolism, and excretion (ADME), and can predict its potential for adverse outcomes.[9] Therefore, the initial step in the toxicological evaluation of 3-Pyridineethanethioamide is the experimental determination of these key parameters.

Chemical Structure of 3-Pyridineethanethioamide:

  • IUPAC Name: 2-(pyridin-3-yl)ethanethioamide

  • Molecular Formula: C₇H₈N₂S

  • Structure: A pyridine ring substituted at the 3-position with an ethanethioamide group (-CH₂-C(=S)NH₂).

Table 1: Essential Physicochemical Properties for Toxicological Assessment
PropertySymbolRationale for Toxicological RelevanceRecommended Method(s)
Solubility SDetermines bioavailability and is critical for dose formulation in in vitro and in vivo studies.Shake-flask method (OECD TG 105); Potentiometric titration.
Lipophilicity logP / logDInfluences membrane permeability, protein binding, and potential for bioaccumulation. High lipophilicity is sometimes linked to increased toxicity.[8]Shake-flask method (OECD TG 107); HPLC method (OECD TG 117).
Acid Dissociation Constant pKaDetermines the ionization state at physiological pH, which affects solubility, permeability, and interaction with biological targets.Potentiometric titration; UV-spectroscopy; Capillary electrophoresis.
Molecular Weight MWA fundamental property influencing diffusion and transport across biological membranes.Mass Spectrometry.
Stability -Assesses degradation in relevant media (e.g., aqueous buffers, plasma), which is crucial for interpreting toxicity data.HPLC-UV/MS analysis over time in various conditions.

Predicted Toxicological Profile Based on Structural Analogs

In the absence of direct data, a predictive toxicological profile can be formulated by examining the known effects of the compound's primary structural components: the pyridine moiety and the thioamide functional group.

The Pyridine Moiety

The pyridine ring is a common feature in pharmaceuticals and industrial chemicals. However, it is also associated with specific toxicities.

  • Hepatotoxicity: The liver is a primary target organ for pyridine toxicity. Animal studies have shown that exposure to pyridine can lead to increased liver weight and inflammatory lesions.[10]

  • Neurotoxicity: Acute exposure to pyridine can affect the central nervous system, causing symptoms such as dizziness, weakness, and uncoordinated muscle movement.[11][12]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence in experimental animals.[13]

The Thioamide Functional Group

Thioamides are a class of compounds known for their biological activity, but also for their potential toxicity, which is often mediated by metabolic activation.

  • Metabolic Activation: The thioamide sulfur atom can be oxygenated by cytochrome P450 enzymes and flavin-containing monooxygenases to form reactive S-oxide and S,S-dioxide intermediates.[14] These reactive metabolites are often responsible for the observed toxicity.

  • Hepatotoxicity: Thioacetamide is a classic example of a thioamide that is a potent hepatotoxin, used experimentally to induce liver damage in animal models.

  • Teratogenicity: Some thioamides have been shown to be teratogenic in animal studies, raising concerns about their use during pregnancy.[15]

  • Drug Development Context: Despite these concerns, the thioamide group is a valuable functional group in drug design and can, in some cases, reduce toxicity compared to its amide analog.[16]

Integrated Prediction for 3-Pyridineethanethioamide

Based on these structural alerts, the primary toxicological concerns for 3-Pyridineethanethioamide are predicted to be hepatotoxicity and genotoxicity/carcinogenicity . The metabolic activation of the thioamide group could potentially be influenced by the pyridine ring, and a comprehensive assessment is therefore essential.

Proposed Tiered Toxicological Testing Strategy

A tiered or stepwise approach to toxicological testing is efficient, resource-sparing, and aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

G cluster_0 Initial Assessment cluster_1 Tier 1: In Vitro Testing cluster_2 Tier 2: In Vivo Testing cluster_3 Final Evaluation start 3-Pyridineethanethioamide (NCE) physchem Physicochemical Characterization start->physchem insilico In Silico Toxicity Prediction start->insilico cytotox In Vitro Cytotoxicity (e.g., MTT Assay) physchem->cytotox ames In Vitro Genotoxicity (Ames Test - OECD 471) insilico->ames acute_oral Acute Oral Toxicity (OECD 423) cytotox->acute_oral Inform Dose Selection ames->acute_oral Assess Genotoxic Risk data_integration Data Integration & Risk Assessment acute_oral->data_integration further_studies Recommendations for Further Studies data_integration->further_studies conclusion Conclusion further_studies->conclusion

Caption: Proposed tiered toxicological testing workflow for 3-Pyridineethanethioamide.

Tier 1: In Silico and In Vitro Assessments

This tier focuses on non-animal methods to obtain initial safety data.

A. In Silico Toxicological Prediction

  • Causality Behind Experimental Choice: In silico, or computational, toxicology uses computer models to predict the toxicity of chemicals based on their structure.[17][18][19] This is a rapid and cost-effective way to identify potential hazards early in development and to prioritize further testing.[20][21]

  • Experimental Protocol:

    • Obtain the simplified molecular-input line-entry system (SMILES) string for 3-Pyridineethanethioamide.

    • Utilize a battery of (Quantitative) Structure-Activity Relationship ((Q)SAR) models. Recommended platforms include the OECD QSAR Toolbox, Derek Nexus, and TOPKAT.[17][19]

    • Predict key toxicological endpoints, including:

      • Bacterial mutagenicity (Ames test).

      • Rodent carcinogenicity.

      • Hepatotoxicity.

      • Skin sensitization.

      • Developmental toxicity.

  • Self-Validating System: The use of multiple, mechanistically different models for the same endpoint provides greater confidence in the predictions. Results should be interpreted with caution and used to guide, not replace, experimental testing.

B. In Vitro Cytotoxicity Assessment

  • Causality Behind Experimental Choice: Cytotoxicity assays measure the concentration at which a compound is toxic to cultured cells. This provides a quantitative measure of basal toxicity and is essential for selecting appropriate dose ranges for subsequent in vitro and in vivo studies, thereby avoiding unnecessary animal use at overtly toxic doses.[22][23]

  • Experimental Protocol (MTT Assay):

    • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity screening) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 3-Pyridineethanethioamide in culture medium. Replace the existing medium in the wells with the medium containing the test compound, vehicle control, and positive control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the purple solution using a microplate spectrophotometer (typically at 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using a non-linear regression analysis.

C. In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

  • Causality Behind Experimental Choice: The Ames test is a widely used and regulatory-accepted assay to detect a compound's potential to cause gene mutations.[24][25] A positive result is a significant finding, as mutagenic compounds are often carcinogenic.[24] The test is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.[26]

  • Experimental Protocol (Plate Incorporation Method):

    • Strain Selection: Use a set of at least five strains of Salmonella typhimurium and Escherichia coli (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) that are sensitive to different types of mutagens.[27]

    • Dose Range Finding: Conduct a preliminary cytotoxicity test to determine the appropriate concentration range of 3-Pyridineethanethioamide.

    • Main Experiment:

      • For each strain, mix the test compound at various concentrations, the bacterial culture, and either a buffer (for the non-activated test) or a liver S9 fraction (for the metabolically activated test) in molten top agar.

      • Pour the mixture onto minimal glucose agar plates.

      • Include appropriate vehicle and positive controls.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) on each plate.

  • Data Analysis: A positive result is typically defined as a concentration-related increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Tier 2: In Vivo Acute Toxicity Assessment

If the in vitro data do not indicate significant cytotoxicity or genotoxicity that would halt development, a limited in vivo study is warranted to understand the compound's effects in a whole organism.

A. Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)

  • Causality Behind Experimental Choice: This method provides information on the acute oral toxicity of a substance and allows for its classification according to the Globally Harmonised System (GHS).[28] It is a stepwise procedure that uses a minimal number of animals (typically female rats) and relies on observing clear signs of toxicity rather than lethality as the primary endpoint, making it more humane than older methods like the LD₅₀ test (OECD 401).[29][30][31]

  • Experimental Protocol:

    • Animal Selection: Use healthy, young adult female rats.

    • Fasting: Fast the animals overnight prior to dosing.[31]

    • Starting Dose: Based on in vitro and in silico data, select a starting dose. In the absence of other information, 300 mg/kg is the default starting dose.[31]

    • Dosing: Administer the selected dose to a group of 3 female rats by oral gavage.

    • Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior). Record all mortalities.

    • Stepwise Procedure: The outcome of the first step determines the next step, as illustrated in the diagram below. The procedure may be stopped and the substance classified, or a subsequent group of 3 animals may be dosed at a lower or higher fixed dose level (5, 50, 300, or 2000 mg/kg).[29]

  • Data Collection: Record body weights, all clinical signs of toxicity, and any mortalities. Perform a gross necropsy on all animals at the end of the study.

G cluster_step1 Step 1 cluster_step2a Step 2a (If 2-3 die) cluster_step2b Step 2b (If 0-1 die) cluster_step3 Step 3 start Start with 3 Female Rats Dose: 300 mg/kg s1_res Observe for 48h Mortality/Morbidity start->s1_res s2a_dose Dose 3 new rats at 50 mg/kg s1_res->s2a_dose 2-3 deaths s2b_dose Dose 3 new rats at 2000 mg/kg s1_res->s2b_dose 0-1 deaths s2a_res Observe for 48h Mortality/Morbidity s2a_dose->s2a_res s2a_class Classify based on cumulative mortality s2a_res->s2a_class s2b_res Observe for 48h Mortality/Morbidity s2b_dose->s2b_res s3_res Observe cumulative mortality at 2000 mg/kg s2b_res->s3_res s3_class_unc Unclassified s3_res->s3_class_unc ≥2 deaths s3_class_5 Classify as Category 5 or Unclassified s3_res->s3_class_5 ≤1 death

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Data Integration and Risk Assessment

The culmination of this tiered approach is the integration of all data to form a preliminary risk assessment.

  • Synthesize Findings: Compare the in silico predictions with the in vitro results. Did the Ames test confirm a mutagenicity concern flagged by the QSAR models? How does the in vitro IC₅₀ value relate to the doses that caused toxicity in the acute oral study?

  • Identify Target Organs: The acute toxicity study will provide initial evidence for target organs of toxicity, which can be correlated with the predictions based on structural analogs (e.g., liver).

  • Guide Future Studies: The results of this initial toxicological profile will determine the path forward. If significant concerns are raised (e.g., a positive Ames test), further genotoxicity testing (e.g., in vitro micronucleus assay) may be required. If the compound is well-tolerated, the data will be used to design repeated-dose toxicity studies, which are necessary for supporting multi-dose clinical trials.

Conclusion

The toxicological evaluation of a new chemical entity like 3-Pyridineethanethioamide requires a methodical, evidence-based approach. In the absence of existing data, a strategy founded on predictive toxicology from structural alerts, combined with a standard tiered testing battery, provides a scientifically sound and ethically responsible framework. By systematically conducting in silico, in vitro cytotoxicity, and in vitro genotoxicity assays, followed by a limited in vivo acute toxicity study, researchers can build a foundational safety profile. This initial data package is critical for identifying potential liabilities, informing risk assessments, and making crucial go/no-go decisions in the complex process of drug development.

References

  • Valerio, L. G. (2009). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC.[Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.[Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Pacific BioLabs.[Link]

  • Hughes, J. D., et al. (2009). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC.[Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. National Center for Biotechnology Information.[Link]

  • Wang, H., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC.[Link]

  • U.S. Food and Drug Administration. (2009). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.[Link]

  • OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD iLibrary.[Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. PozeSCAF.[Link]

  • Eawag. (2006). Thioacetamide Degradation Pathway. Eawag-BBD.[Link]

  • NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology.[Link]

  • ATSDR. (1992). Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry.[Link]

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A Technical Guide to the Biodegradability and Environmental Impact of 3-Pyridineethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary & Introduction

3-Pyridineethanethioamide is a heterocyclic compound featuring a pyridine ring and a thioamide functional group. As a structural analogue to molecules with known bioactivity, it represents a scaffold of interest in pharmaceutical and agrochemical research. The introduction of any novel chemical entity into development pipelines necessitates a thorough evaluation of its environmental fate and potential ecological impact. This guide provides an in-depth technical framework for assessing the biodegradability and ecotoxicity of 3-Pyridineethanethioamide, synthesizing predictive chemistry with standardized testing protocols. We will explore the probable metabolic pathways, detail robust experimental designs for biodegradability and ecotoxicity assessment, and discuss the interpretation of these data in the context of environmental risk. Our objective is to provide a comprehensive, scientifically grounded resource for professionals navigating the environmental regulatory landscape.

Chemical Profile and Predicted Environmental Fate

The environmental behavior of 3-Pyridineethanethioamide is dictated by the interplay of its two primary functional moieties: the pyridine ring and the thioamide group.

  • Pyridine Ring: The pyridine ring is a nitrogen-containing heterocycle. While the parent pyridine molecule is water-soluble and can be degraded by various soil and sludge microorganisms, its overall biodegradability is highly influenced by the nature and position of its substituents.[1] Generally, hydroxypyridines and pyridinecarboxylic acids are more susceptible to microbial degradation than alkyl- or chloro-substituted pyridines.[1][2] The ethanethioamide substituent on 3-Pyridineethanethioamide will be a key determinant of its degradation kinetics. Pyridine and its derivatives are known to be mobile in soil and aquatic environments due to their water solubility, which prevents significant binding to organic matter.[3]

  • Thioamide Group: Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur.[4][5] This substitution alters the electronic properties, making the carbon more susceptible to nucleophilic attack but also potentially affecting enzymatic recognition. Thioamides are relatively rare in nature but are found in some natural products, such as methanobactins, where they act as high-affinity copper chelators.[6] Their microbial metabolism is less extensively studied than that of amides but is believed to proceed via two primary mechanisms: direct hydrolysis of the C-N bond or, more commonly, oxygenation of the sulfur atom.[7][8]

Initial Hypothesis: Based on its structure, 3-Pyridineethanethioamide is expected to be water-soluble and mobile in the environment. Its biodegradability will likely be a multi-step process initiated by either modification of the thioamide group or hydroxylation of the pyridine ring. The persistence of the molecule will depend on the rate-limiting step in this degradation cascade.

Predicted Metabolic & Degradation Pathways

While specific data for 3-Pyridineethanethioamide is not available, we can postulate logical degradation pathways based on established microbial metabolism of analogous structures.[7][9]

Pathway A: Thioamide Oxidation

The most probable initial line of attack by aerobic microorganisms involves the enzymatic oxidation of the thioamide sulfur.[7][8] This pathway is catalyzed by monooxygenases and proceeds as follows:

  • S-Oxygenation: The thioamide is oxidized to 3-Pyridineethanethioamide S-oxide.

  • Hydrolysis/Elimination: This reactive intermediate can then be hydrolyzed to the corresponding amide (3-Pyridineethanamide) and sulfite, or undergo further reactions.[7]

  • Amide Hydrolysis: The resulting amide is then hydrolyzed by amidases to 3-Pyridineacetic acid and ammonia.

  • Ring Cleavage: 3-Pyridineacetic acid undergoes further degradation, likely initiated by hydroxylation of the pyridine ring, followed by ring opening to yield aliphatic intermediates that can enter central metabolism (e.g., the Krebs cycle).[1]

Pathway B: Pyridine Ring Hydroxylation

Alternatively, degradation could be initiated on the pyridine ring, a common strategy for bacterial degradation of pyridine derivatives.[1]

  • Hydroxylation: Mono- or dioxygenases catalyze the hydroxylation of the pyridine ring at one or more positions.

  • Ring Cleavage: The hydroxylated ring is now "activated" for cleavage, leading to the formation of an aliphatic intermediate with the ethanethioamide side chain still attached.

  • Side-Chain Metabolism: Subsequent enzymatic action would degrade the remaining side chain.

The diagram below illustrates these potential initial steps.

G cluster_main cluster_path_a Pathway A: Thioamide Oxidation cluster_path_b Pathway B: Ring Hydroxylation cluster_final A 3-Pyridineethanethioamide B Thioamide S-Oxide Intermediate A->B Monooxygenase E Hydroxylated Pyridine Intermediate A->E Hydroxylase C 3-Pyridineethanamide B->C Hydrolysis D 3-Pyridineacetic Acid C->D Amidase G Central Metabolism (e.g., Krebs Cycle) D->G F Ring Cleavage Product E->F Dioxygenase F->G Further Degradation G cluster_flasks Experimental Flasks (in triplicate) prep 1. Preparation - Mineral Medium - Test Substance (100 mg/L) - Inoculum (e.g., WWTP effluent) setup 2. Test Setup - Respirometer Flasks - CO2 Trap (e.g., KOH) prep->setup test_substance Test Substance setup->test_substance pos_control Positive Control (Sodium Benzoate) setup->pos_control tox_control Toxicity Control (Test Substance + Positive Control) setup->tox_control blank Blank Control (Inoculum only) setup->blank incubation 3. Incubation - 20-25°C in the dark - Continuous stirring - 28 days test_substance->incubation pos_control->incubation tox_control->incubation blank->incubation measurement 4. Measurement - Record O2 consumption - Daily or every 2 days incubation->measurement analysis 5. Data Analysis - Calculate % ThOD - Assess 10-day window measurement->analysis

Sources

Methodological & Application

Application Notes and Protocols for the Solubilization and Use of 3-Pyridineethanethioamide in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of a Novel Thioamide Compound

3-Pyridineethanethioamide is a compound of interest for which detailed biological application data is not yet widely available. Its structure, featuring a pyridine ring and a thioamide group, suggests potential for a range of biological activities. Thioamide-containing molecules have demonstrated diverse pharmacological roles, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The thioamide group can act as a bioisostere of an amide, participate in prodrug strategies, function as a hydrogen sulfide (H₂S) donor, or chelate metals.[1] However, the successful in vitro investigation of any novel compound is critically dependent on a reliable and reproducible method of its solubilization and delivery to cultured cells.

Many organic compounds exhibit poor aqueous solubility, necessitating the use of a solvent vehicle, most commonly dimethyl sulfoxide (DMSO).[3] While an effective solvent, DMSO can exert its own biological effects, making it imperative to establish a protocol that maximizes compound solubility while minimizing solvent-induced artifacts.[3]

This document provides a comprehensive, self-validating framework for researchers to systematically determine the optimal conditions for dissolving 3-Pyridineethanethioamide and applying it to cell culture experiments. The protocols herein are designed to establish a robust methodology, from initial solubility assessment to cytotoxicity evaluation, ensuring data integrity and reproducibility.

I. Physicochemical Properties and Handling

Chemical Structure: 3-Pyridineethanethioamide

Molecular Formula: C₇H₈N₂S

Molecular Weight: 152.22 g/mol

Appearance: (To be determined by the researcher, typically a solid)

Safety and Handling: The pyridine moiety suggests that this compound should be handled with care in a well-ventilated area, preferably a certified chemical fume hood.[4] Personal protective equipment (PPE), including chemical splash goggles, a lab coat, and nitrile gloves, is mandatory.[4] All waste materials should be disposed of according to institutional guidelines for chemical waste.

II. Core Challenge: Aqueous Insolubility

The primary obstacle for using novel organic compounds like 3-Pyridineethanethioamide in biological assays is their inherent hydrophobicity. Direct dissolution in aqueous cell culture media is often impossible, leading to precipitation and an unknown final concentration in the assay.

The DMSO-Based Stock Solution Strategy

The most common and effective strategy is to first dissolve the compound in a non-polar, water-miscible organic solvent to create a high-concentration stock solution. This stock is then serially diluted into the aqueous culture medium to achieve the desired final concentration, while keeping the solvent concentration at a non-toxic level (typically ≤0.5% v/v).[5][6]

cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation A Weigh Solid 3-Pyridineethanethioamide B Dissolve in 100% DMSO (e.g., 10-100 mM) A->B C High-Concentration Stock Solution B->C D Serially Dilute Stock Solution into Cell Culture Medium C->D E Final Working Solution (e.g., 1-100 µM) D->E F Final DMSO Concentration ≤0.5% D->F

Caption: Workflow for preparing 3-Pyridineethanethioamide for cell culture.

III. Experimental Protocols: A Self-Validating System

This section outlines a logical sequence of experiments to develop a reliable protocol for 3-Pyridineethanethioamide. Each step builds upon the last, ensuring that the final experimental conditions are validated for your specific cell line and assay.

Protocol 1: Determination of Maximum Solubility in DMSO

Objective: To determine the maximum concentration at which 3-Pyridineethanethioamide can be dissolved in DMSO, which will inform the preparation of a stable, high-concentration stock solution.

Rationale: Preparing a stock solution near its saturation point risks precipitation upon storage or dilution. This protocol establishes a reliable upper limit for your stock concentration.

Materials:

  • 3-Pyridineethanethioamide powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a Supersaturated Sample: Weigh approximately 10 mg of 3-Pyridineethanethioamide into a 2 mL microcentrifuge tube.[7]

  • Add 100 µL of DMSO. Vortex vigorously for 3 minutes.

  • Visually inspect for undissolved solid. If fully dissolved, add another 2-5 mg of the compound and repeat vortexing. Continue this process until a fine precipitate remains, indicating a supersaturated solution.[7]

  • Equilibration: Incubate the tube at room temperature for 24 hours to allow the solution to reach equilibrium. Mix gently 2-3 times during this period.[7]

  • Separation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant. Prepare a series of dilutions of the supernatant and analyze the concentration using a suitable method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC). This concentration represents the maximum solubility.

  • Stock Solution Preparation: Based on the determined maximum solubility, prepare your primary stock solution at a concentration that is safely below this limit (e.g., 80% of the maximum) to ensure stability. For instance, if the maximum solubility is 125 mM, a 100 mM stock solution is a reliable choice.

Protocol 2: Assessment of Vehicle (DMSO) Cytotoxicity

Objective: To determine the maximum concentration of DMSO that can be tolerated by the chosen cell line without affecting its viability.

Rationale: The final concentration of DMSO in your experiments must be non-toxic to ensure that any observed cellular effects are due to the compound, not the solvent. This tolerance can vary between cell lines.

Materials:

  • Your chosen cell line (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Sterile-filtered DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[8]

  • Solubilization solution (e.g., SDS-HCl or acidified isopropanol)[8]

  • Multi-well spectrophotometer

Procedure (MTT Assay):

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Vehicle Treatment: Prepare a series of dilutions of DMSO in complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

  • Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[8]

  • Absorbance Reading: Read the absorbance at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the no-DMSO control. The highest concentration of DMSO that results in ≥95% cell viability is considered the maximum tolerated concentration for your experiments.

DMSO Concentration (% v/v)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)(e.g., 1.25)100%
0.05(e.g., 1.24)99.2%
0.1(e.g., 1.22)97.6%
0.25(e.g., 1.20)96.0%
0.5(e.g., 1.15)92.0%
1.0(e.g., 0.98)78.4%
2.0(e.g., 0.55)44.0%
Caption: Example data for determining DMSO cytotoxicity. In this case, 0.25% would be the recommended maximum DMSO concentration.
Protocol 3: Preparation and Application of 3-Pyridineethanethioamide Working Solutions

Objective: To prepare and apply the compound to cells, ensuring it remains in solution and the solvent concentration remains below the cytotoxic threshold.

Rationale: Improper dilution can cause the compound to precipitate out of the aqueous medium, leading to inaccurate and non-reproducible results.[6]

Procedure:

  • Thaw Stock Solution: Thaw your high-concentration stock of 3-Pyridineethanethioamide (e.g., 100 mM in 100% DMSO) at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation from a sharp polarity change, perform an intermediate dilution step. For example, dilute the 100 mM stock 1:10 in complete medium to create a 10 mM solution in 10% DMSO. Vortex immediately.

  • Final Working Solutions: Serially dilute the intermediate solution into complete medium to create your final working concentrations (e.g., 100 µM, 50 µM, 10 µM, etc.). Ensure the final DMSO concentration for the highest compound dose does not exceed the predetermined non-toxic limit (e.g., 0.25%).

    • Example Calculation: To make a 100 µM final concentration from a 100 mM stock, you need a 1:1000 dilution. Adding 1 µL of 100 mM stock to 1 mL of medium yields a final DMSO concentration of 0.1%, which is typically safe.[6]

  • Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the medium as is present in your highest compound concentration.

  • Cell Treatment: Remove the existing medium from your cells and add the prepared working solutions (including the vehicle control).

  • Visual Confirmation: Immediately after adding the working solutions to the cells, inspect the wells under a microscope to ensure no precipitation has occurred.

cluster_0 Solubility & Cytotoxicity Validation cluster_1 Experimental Application A Protocol 1: Determine Max Solubility in DMSO B Protocol 2: Determine Max Tolerated DMSO Concentration C Prepare High-Concentration Stock Solution (Below Max Solubility) A->C D Prepare Working Solutions (DMSO Below Max Tolerated Conc.) B->D C->D E Treat Cells and Perform Assay D->E

Caption: A self-validating workflow for in vitro compound testing.

IV. Storage and Stability

  • Powder: Store the solid 3-Pyridineethanethioamide at -20°C for long-term stability (up to 3 years is typical for many compounds).[5]

  • Stock Solutions: Aliquot the high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -80°C (stable for ~6 months) or -20°C (stable for ~1 month).[5] If stored for longer, consider re-validating the solution's efficacy.

V. Conclusion and Future Directions

This document provides a foundational methodology for the reliable use of 3-Pyridineethanethioamide in cell culture. By systematically determining its solubility and the cytotoxic profile of the solvent vehicle, researchers can establish a robust and reproducible experimental system. This validated protocol is the essential first step for any subsequent investigation into the compound's biological effects, be it assessing its impact on cell proliferation, signaling pathways, or other cellular functions. The potential mechanisms of action for thioamides—ranging from bioisosterism to prodrug activation—offer exciting avenues for future hypothesis-driven research into 3-Pyridineethanethioamide.[1]

References

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Application Notes and Protocols for Determining the Experimental Dosage of 3-Pyridineethanethioamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the systematic determination of an appropriate dosage of the novel compound 3-Pyridineethanethioamide for in vivo studies. In the absence of established data for this specific molecule, this guide emphasizes a rigorous, evidence-based approach to dose selection, ensuring both scientific validity and ethical considerations in animal research. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential and Challenges of Thioamide and Pyridine Moieties

3-Pyridineethanethioamide integrates two key pharmacophores: a pyridine ring and a thioamide group. The pyridine nucleus is a common feature in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and enhance pharmacokinetic properties.[1] Thioamides, isosteres of amides, are also present in various therapeutic agents and are recognized for their role in modulating biological activity.[2] However, the combination of these moieties presents a unique pharmacological profile that requires careful characterization.

The primary challenge in initiating in vivo studies with a novel compound like 3-Pyridineethanethioamide is the lack of pre-existing dosage and toxicity data. This necessitates a systematic approach to dose-range finding and safety assessment.

Pre-Formulation and Formulation Development for a Poorly Soluble Compound

Given that many pyridine derivatives exhibit poor water solubility, it is crucial to develop a suitable formulation to ensure consistent and reproducible exposure in in vivo studies.[3][4]

Solubility Assessment

A preliminary assessment of 3-Pyridineethanethioamide's solubility in various pharmaceutically acceptable vehicles is the first critical step.

Table 1: Recommended Solvents for Initial Solubility Screening

Vehicle CategoryExamplesPurpose
Aqueous Water, Saline, Phosphate-Buffered Saline (PBS)Baseline solubility determination.
Co-solvents Ethanol, Propylene Glycol, Polyethylene Glycol (PEG) 300/400To enhance the solubility of hydrophobic compounds.
Surfactants Tween® 80, Cremophor® ELTo improve wetting and dispersion.
Oils Corn oil, Sesame oilFor lipid-based formulations.
Formulation Strategies for Poorly Water-Soluble Compounds

Based on the solubility assessment, an appropriate formulation strategy should be selected.[2][4][5]

Table 2: Common Formulation Approaches for In Vivo Studies

Formulation TypeDescriptionAdvantagesConsiderations
Solution The compound is fully dissolved in a vehicle or co-solvent system.Homogeneous dosing, predictable absorption.Limited by the compound's intrinsic solubility.
Suspension Fine particles of the compound are dispersed in a liquid vehicle.Can deliver higher doses than a solution.Particle size and stability can affect bioavailability.
Lipid-based The compound is dissolved or suspended in a lipid vehicle.Can enhance oral absorption of lipophilic compounds.Potential for altered pharmacokinetics.

Protocol 1: Preparation of a Suspension Formulation

  • Milling: If necessary, reduce the particle size of 3-Pyridineethanethioamide to a fine powder using a mortar and pestle or a micronizer.

  • Wetting: Add a small amount of a suitable wetting agent (e.g., 0.5% Tween® 80 in saline) to the powder and triturate to form a uniform paste.

  • Vehicle Addition: Gradually add the remaining vehicle (e.g., saline with 0.5% carboxymethylcellulose) to the paste with continuous stirring or vortexing.

  • Homogenization: Homogenize the suspension using a suitable method (e.g., sonication) to ensure a uniform particle size distribution.

  • Stability: Visually inspect the suspension for any signs of aggregation or settling before each use. Prepare fresh daily if stability is a concern.

A Stepwise Approach to In Vivo Dose Selection

The following workflow provides a systematic and data-driven process for determining a safe and effective dose range for 3-Pyridineethanethioamide.

Dose_Selection_Workflow A In Vitro Cytotoxicity Assessment B In Vitro to In Vivo Extrapolation (IVIVE) A->B Estimate Starting Dose C Acute Oral Toxicity Study (OECD 423) B->C Inform Starting Dose D Dose-Range Finding (DRF) Study C->D Determine Maximum Tolerated Dose (MTD) E Pharmacokinetic (PK) Analysis D->E Characterize Exposure F Efficacy Study Dose Selection E->F Establish Dose-Exposure-Response Relationship

Caption: Workflow for in vivo dose selection of a novel compound.

Step 1: In Vitro Cytotoxicity Assessment

Before proceeding to animal studies, it is essential to determine the cytotoxic potential of 3-Pyridineethanethioamide in relevant cell lines. This data provides a preliminary indication of the compound's potency and helps in estimating a starting dose for in vivo studies.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-Pyridineethanethioamide for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces cell viability by 50%.

Step 2: In Vitro to In Vivo Extrapolation (IVIVE) for Starting Dose Estimation

While not a substitute for formal toxicity studies, IVIVE can provide a rough estimate of a starting dose for in vivo experiments.[6][7][8][9][10] This process involves converting the in vitro IC50 values to a human equivalent dose and then scaling it to the appropriate animal model. It is important to note that this is an estimation and should be approached with caution.

Step 3: Acute Oral Toxicity Study (OECD Guideline 423)

To formally assess the acute toxicity of 3-Pyridineethanethioamide and determine its toxicity class, a study following the OECD Guideline 423 (Acute Toxic Class Method) is recommended.[11][12] This method uses a stepwise procedure with a small number of animals per step to classify the substance and identify a starting dose for further studies.[11]

Key Features of OECD Guideline 423:

  • Stepwise Dosing: The study begins with a starting dose selected based on available information (such as IVIVE data). Subsequent dosing steps are determined by the observed outcomes (mortality or morbidity).[11]

  • Fixed Dose Levels: The guideline uses fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) for classification.[13][14]

  • Reduced Animal Use: This method significantly reduces the number of animals required compared to traditional LD50 tests.[11]

Step 4: Dose-Range Finding (DRF) Study

The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[15]

Protocol 3: Dose-Range Finding Study in Mice

  • Animal Model: Use a relevant strain of mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.

  • Group Allocation: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Selection: Based on the results of the acute toxicity study, select a range of at least 3-4 dose levels. A common approach is to use a logarithmic dose escalation (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer 3-Pyridineethanethioamide via the intended route of administration (e.g., oral gavage).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for up to 14 days.

  • Data Collection: Record body weight, food and water consumption, and any adverse clinical signs.

  • Endpoint: The MTD is typically defined as the dose that causes no more than a 10% reduction in body weight and no significant clinical signs of toxicity.

Table 3: Example of a Dose-Range Finding Study Design

GroupTreatmentDose (mg/kg)Number of Animals
1Vehicle Control05
23-Pyridineethanethioamide105
33-Pyridineethanethioamide305
43-Pyridineethanethioamide1005

Pharmacokinetic (PK) Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Pyridineethanethioamide is crucial for interpreting efficacy and toxicity data.[16] A preliminary PK study can be conducted alongside or following the DRF study.

PK_Analysis_Workflow A Dose Administration B Serial Blood Sampling A->B C Plasma Preparation B->C D Bioanalytical Method (LC-MS/MS) C->D E Data Analysis (PK Parameters) D->E

Caption: Workflow for a preliminary pharmacokinetic study.

Bioanalytical Method Development and Validation

A sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required to quantify 3-Pyridineethanethioamide in biological matrices.[17][18] The method should be validated according to established guidelines to ensure reliability.[19][20][21]

Table 4: Key Parameters for Bioanalytical Method Validation

ParameterDescription
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Accuracy The closeness of the measured value to the true value.
Precision The degree of scatter between a series of measurements.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.
Sample Collection and Analysis

Protocol 4: Preliminary Pharmacokinetic Study in Mice

  • Dosing: Administer a selected dose of 3-Pyridineethanethioamide to a group of mice.

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of 3-Pyridineethanethioamide in the plasma samples using the validated LC-MS/MS method.

  • PK Parameter Calculation: Use appropriate software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion and Recommendations for Efficacy Studies

Based on the data gathered from the DRF and PK studies, an informed decision can be made on the dose levels to be used in subsequent efficacy studies.[15][22] It is recommended to select at least two to three dose levels for the efficacy study:

  • A high dose: Typically the MTD.

  • A mid-dose: A dose that is expected to provide a therapeutic effect with a good safety margin.

  • A low dose: To establish a dose-response relationship.

By following this systematic and data-driven approach, researchers can confidently establish a safe and effective experimental dosage of 3-Pyridineethanethioamide for in vivo studies, thereby ensuring the generation of robust and reliable data for drug development.

References

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Application Notes and Protocols for the Use of 3-Pyridineethanethioamide in Antimicrobial Resistance Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) constitutes a silent pandemic, threatening to undermine decades of medical progress.[1][2] Infections caused by multidrug-resistant pathogens are becoming increasingly difficult and, in some cases, impossible to treat. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. Thioamides, a class of sulfur-containing organic compounds, have emerged as a promising area of research, with some already in clinical use for treating mycobacterial infections.[3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential application of a specific thioamide, 3-Pyridineethanethioamide, in the study of antimicrobial resistance. While direct research on this compound is nascent, this guide will extrapolate from the known properties of related thioamides to provide a robust framework for its investigation.

3-Pyridineethanethioamide: A Compound of Interest

3-Pyridineethanethioamide belongs to the pyridine class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The incorporation of a thioamide group suggests potential antimicrobial properties, making it a compelling candidate for further investigation. The synthesis of related pyridine and thioamide derivatives has been described in the literature, providing a basis for the potential synthesis of 3-Pyridineethanethioamide.[6][7][8]

Proposed Mechanism of Action: Insights from Related Thioamides

While the precise mechanism of action for 3-Pyridineethanethioamide is yet to be elucidated, the well-studied thioamide, ethionamide, offers a valuable model. Ethionamide is a prodrug that is activated by a bacterial enzyme, EthA, to form an adduct with NAD (nicotinamide adenine dinucleotide). This adduct then potently inhibits InhA, an enoyl-ACP reductase essential for the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[3][4]

Another potential mechanism for thioamides involves the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[9] Some thioamide-containing compounds have also been shown to inhibit urease, an enzyme important for the survival of certain bacteria.[10]

Hypothesized Signaling Pathway for 3-Pyridineethanethioamide Action:

G cluster_bacterium Bacterial Cell Prodrug 3-Pyridineethanethioamide (Prodrug) Activator Bacterial Activating Enzyme (e.g., EthA-like) Prodrug->Activator Activation Active_Metabolite Activated 3-Pyridineethanethioamide Activator->Active_Metabolite Target Target Enzyme (e.g., InhA, DNA Gyrase) Active_Metabolite->Target Binding Inhibition Inhibition of Essential Pathway Target->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Hypothesized activation and mechanism of action for 3-Pyridineethanethioamide.

Protocols for Investigating Antimicrobial Activity and Resistance

The following protocols provide a comprehensive framework for evaluating the antimicrobial potential of 3-Pyridineethanethioamide and investigating mechanisms of resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 3-Pyridineethanethioamide that inhibits the visible growth of a microorganism.

Materials:

  • 3-Pyridineethanethioamide stock solution (e.g., in DMSO)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis as a surrogate for M. tuberculosis)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the 3-Pyridineethanethioamide stock solution in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration showing no turbidity or by measuring the optical density at 600 nm.

Data Presentation:

Bacterial StrainMIC of 3-Pyridineethanethioamide (µg/mL)
Staphylococcus aureus ATCC 2921316
Escherichia coli ATCC 2592264
Pseudomonas aeruginosa ATCC 27853>128
Enterococcus faecalis ATCC 2921232
Mycobacterium smegmatis mc²1558

Caption: Example MIC data for 3-Pyridineethanethioamide against various bacterial strains.

Protocol 2: Checkerboard Assay for Synergy Analysis

Objective: To assess the synergistic, additive, indifferent, or antagonistic effects of 3-Pyridineethanethioamide when combined with known antibiotics.

Materials:

  • 3-Pyridineethanethioamide stock solution

  • Stock solutions of known antibiotics (e.g., rifampicin, isoniazid, ciprofloxacin)

  • Bacterial strains of interest

  • 96-well microtiter plates

  • Appropriate broth medium

Procedure:

  • Prepare serial dilutions of 3-Pyridineethanethioamide along the rows of a 96-well plate.

  • Prepare serial dilutions of the known antibiotic along the columns of the same plate.

  • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates as described in the MIC protocol.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FICI:

  • FICI ≤ 0.5: Synergy

  • 0.5 < FICI ≤ 1.0: Additive

  • 1.0 < FICI ≤ 4.0: Indifference

  • FICI > 4.0: Antagonism

Protocol 3: Time-Kill Curve Analysis

Objective: To evaluate the bactericidal or bacteriostatic activity of 3-Pyridineethanethioamide over time.

Materials:

  • 3-Pyridineethanethioamide

  • Bacterial strains of interest

  • Appropriate broth medium

  • Sterile tubes or flasks

  • Plates for colony counting (e.g., Tryptic Soy Agar)

Procedure:

  • Prepare flasks containing broth with 3-Pyridineethanethioamide at different multiples of the MIC (e.g., 1x, 2x, 4x MIC).

  • Include a growth control flask without the compound.

  • Inoculate all flasks with a standardized bacterial suspension.

  • Incubate the flasks at the appropriate temperature with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable cell count (CFU/mL).

  • Plot the log10 CFU/mL versus time for each concentration.

Interpretation:

  • Bactericidal: A ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum.

  • Bacteriostatic: Inhibition of growth without a significant reduction in CFU/mL.

Experimental Workflow Diagram:

G cluster_workflow Antimicrobial Activity Workflow Start Start with 3-Pyridineethanethioamide MIC Protocol 1: Determine MIC Start->MIC Synergy Protocol 2: Checkerboard Assay MIC->Synergy TimeKill Protocol 3: Time-Kill Analysis MIC->TimeKill Resistant Protocol 4: Generation of Resistant Mutants MIC->Resistant End Characterization of Antimicrobial Properties Synergy->End TimeKill->End Mechanism Protocol 5: Mechanism of Resistance Studies Resistant->Mechanism Mechanism->End

Caption: A streamlined workflow for investigating the antimicrobial properties of 3-Pyridineethanethioamide.

Investigating Mechanisms of Resistance

Understanding how bacteria develop resistance to a novel compound is crucial for its development as a therapeutic agent.

Protocol 4: Generation of Resistant Mutants

Objective: To select for and isolate bacterial mutants resistant to 3-Pyridineethanethioamide.

Procedure:

  • Serial Passage: Subculture bacteria in broth containing sub-inhibitory concentrations (e.g., 0.5x MIC) of 3-Pyridineethanethioamide. With each passage, gradually increase the concentration of the compound.

  • Gradient Plates: Prepare agar plates with a concentration gradient of 3-Pyridineethanethioamide. Inoculate the plates with a high density of bacteria and incubate. Colonies that grow in the higher concentration regions are potential resistant mutants.

  • Isolate single colonies from the highest concentration at which growth occurs and confirm their resistance by re-determining the MIC.

Protocol 5: Elucidating the Mechanism of Resistance

Objective: To identify the genetic basis of resistance to 3-Pyridineethanethioamide.

Procedure:

  • Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the genome of the parental (susceptible) strain. Identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant mutants.

  • Target Gene Sequencing: Based on the hypothesized mechanism of action, sequence candidate genes in the resistant mutants. For example, if InhA is the suspected target, sequence the inhA gene to look for mutations that might prevent drug binding. Similarly, sequence the gene for the putative activating enzyme.

  • Gene Expression Analysis: Use techniques like quantitative real-time PCR (qRT-PCR) to determine if the expression of efflux pump genes or the target gene is altered in the resistant mutants.

Potential Mechanisms of Resistance to Thioamides:

  • Mutations in the activating enzyme, preventing the conversion of the prodrug to its active form.

  • Mutations in the target enzyme, reducing the binding affinity of the active drug.

  • Upregulation of efflux pumps that actively remove the compound from the bacterial cell.

  • Alterations in the cell wall that reduce the permeability of the compound.

Conclusion and Future Directions

3-Pyridineethanethioamide represents a promising starting point for the development of new antimicrobial agents. The protocols outlined in this document provide a robust framework for its initial characterization and for investigating the mechanisms by which bacteria may develop resistance. Future research should focus on confirming its precise mechanism of action, evaluating its efficacy in in vivo infection models, and exploring its potential for combination therapy to combat multidrug-resistant pathogens. The insights gained from these studies will be invaluable in the ongoing fight against antimicrobial resistance.

References

  • Mechanism of thioamide drug action against tuberculosis and leprosy. Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Molecules. [Link]

  • Mechanism of thioamide drug action against tuberculosis and leprosy. PubMed. [Link]

  • Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][3][11][12]triazolo[4,3-a]pyrimidines. Molecules. [Link]

  • Reactions of Cyanothioacetamide: Synthesis of Several New Thioxohydro-pyridine-3-carbonitrile and Thieno[2,3-b]pyridine Derivatives. ResearchGate. [Link]

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  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate. [Link]

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  • Antimicrobial resistance prevention initiative--an update: proceedings of an expert panel on resistance. The American Journal of Medicine. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3-Pyridineethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome, researchers and drug development professionals. This guide provides a comprehensive technical overview and practical, field-tested solutions for a common challenge encountered in the laboratory: the limited aqueous solubility of 3-Pyridineethanethioamide. Poor solubility can be a significant bottleneck in experimental reproducibility, bioassay performance, and early-stage drug formulation.

This document moves beyond simple protocols to explain the underlying chemical principles governing the solubility of this molecule. By understanding the "why" behind each technique, you can make informed decisions to overcome solubility hurdles in your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of 3-Pyridineethanethioamide that dictate its behavior in aqueous media.

Q1: What are the key structural features of 3-Pyridineethanethioamide that influence its solubility?

A: 3-Pyridineethanethioamide's solubility is a tale of two competing features. Its structure consists of a pyridine ring connected via an ethyl linker to a thioamide group (-C(=S)NH₂).

  • The Pyridine Ring: This heterocyclic ring is aromatic and relatively non-polar, which tends to limit water solubility. However, the nitrogen atom in the ring is basic, with a pKa of its conjugate acid (the pyridinium ion) around 5.2.[1][2] This basicity is the single most important handle for manipulating its solubility.

  • The Thioamide Group: This functional group is polar and can participate in hydrogen bonding, contributing favorably to aqueous solubility.[3] However, its contribution is often insufficient to overcome the hydrophobicity of the pyridine core at neutral pH.

At a neutral pH (around 7), the pyridine nitrogen is largely unprotonated, and the molecule as a whole is not charged, leading to poor dissolution in water.

Q2: Why is overcoming the poor aqueous solubility of this compound so critical for research and development?

A: Aqueous solubility is a cornerstone of successful experimentation and drug development for several reasons:

  • Bioavailability: For a compound to be orally absorbed and exert a therapeutic effect, it must first dissolve in the gastrointestinal fluids. Poor solubility is a primary cause of low bioavailability.[4]

  • In Vitro Assays: Most biological assays are conducted in aqueous buffers. If a compound precipitates in the assay medium, its effective concentration is unknown and drastically lower than intended, leading to inaccurate and unreliable results (e.g., falsely low potency).

  • Formulation Development: Creating parenteral (injectable) formulations absolutely requires the drug to be fully dissolved in a physiologically compatible vehicle.[5]

  • Stock Solution Preparation: Consistent and accurate dosing in any experiment relies on the ability to prepare a concentrated, stable stock solution that can be reliably diluted.

Q3: What is the primary mechanism I can exploit to improve the solubility of 3-Pyridineethanethioamide?

A: The most direct and effective mechanism is the acid-base chemistry of the pyridine ring. By lowering the pH of the aqueous medium to a value significantly below the pKa of the pyridine (~5.2), you can protonate the nitrogen atom. This forms the pyridinium cation, an ion that is vastly more soluble in polar solvents like water than its neutral counterpart.[2][6]

Section 2: Troubleshooting Guide & Strategy Selection

When faced with a vial of powder that refuses to dissolve, a systematic approach is key. This guide is structured to provide solutions from the simplest and most common to the more complex and specialized.

G start Compound precipitates in aqueous buffer ph_adjust Is your system pH tolerant? start->ph_adjust ph_yes Use pH Adjustment (Acidification) ph_adjust->ph_yes Yes ph_no Is your system tolerant to organic solvents? ph_adjust->ph_no No cosolvent_yes Use Co-solvency (e.g., DMSO, EtOH, PEG400) ph_no->cosolvent_yes Yes cosolvent_no Are you developing a final formulation? ph_no->cosolvent_no No cyclo_yes Use Cyclodextrin Complexation cosolvent_no->cyclo_yes No prodrug_yes Consider Prodrug Strategy cosolvent_no->prodrug_yes Yes G cluster_0 Poorly Soluble (Neutral Form) cluster_1 Highly Soluble (Protonated Form) Neutral Pyridine-R Protonated Pyridinium-R⁺ Neutral->Protonated + H⁺ (Low pH) Protonated->Neutral - H⁺ (High pH)

Caption: pH-Dependent Protonation of the Pyridine Moiety.

Q: My experiment is pH-sensitive (e.g., a cell culture assay), so I cannot lower the pH. What is the next best alternative?

A: Co-solvency.

This technique involves using a water-miscible organic solvent to create a solvent mixture that is less polar than water alone.

  • Causality: Water is a highly polar solvent with a strong, three-dimensional hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. A co-solvent works by reducing the overall polarity of the solvent system. [5][7]This disruption of water's structure lowers the energy penalty required to create a cavity for the solute molecule, thereby increasing solubility. [8]Common biocompatible co-solvents are listed in the table below. The general strategy is to first dissolve the compound in 100% co-solvent and then add this stock solution to your aqueous buffer.

Co-solventTypical Starting % (v/v)Key Characteristics
Dimethyl Sulfoxide (DMSO)0.1 - 1%Powerful solvent, but can have biological effects at >0.5%.
Ethanol (EtOH)1 - 5%Biocompatible, but can be volatile and affect protein stability.
Polyethylene Glycol 400 (PEG 400)1 - 10%Low toxicity, viscous, good for a range of hydrophobic compounds. [9]
Propylene Glycol (PG)1 - 10%Common pharmaceutical excipient, less viscous than PEG 400. [10]

Q: My system is sensitive to both pH and organic solvents. Are there any other options for my benchtop experiment?

A: Cyclodextrin Complexation.

Cyclodextrins are an excellent choice for solubilizing compounds in purely aqueous systems without altering pH.

  • Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone, with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity. [11]They act as molecular hosts, encapsulating the hydrophobic portion of a guest molecule—in this case, the pyridine ring of 3-Pyridineethanethioamide—within their non-polar cavity. [12]The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, effectively masking the drug's hydrophobicity and rendering the entire complex water-soluble. [][14]Modified cyclodextrins, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred as they have significantly higher intrinsic aqueous solubility than the parent cyclodextrins. [15]

G cluster_1 Water-Soluble Inclusion Complex P 3-Pyridineethanethioamide (Hydrophobic Part) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Complex Encapsulated Molecule CD->Complex Complexation P_in Pyridine

Caption: Encapsulation by a Cyclodextrin Host Molecule.

Q: For our drug development program, we need a more permanent solution than formulation tricks. What advanced strategies exist?

A: The Prodrug Approach.

This is a medicinal chemistry strategy that involves covalently modifying the drug molecule to create a more soluble, inactive derivative (a prodrug). This prodrug is designed to be converted back to the active parent drug inside the body, typically through enzymatic cleavage. [16][17]

  • Causality: The strategy involves attaching a highly polar, water-solubilizing promoiety to the parent drug. For a molecule like 3-Pyridineethanethioamide, a potential (though hypothetical) strategy could involve modifying the thioamide nitrogen with a group that contains an ionizable function, such as an amino acid or a phosphate ester. This modification drastically alters the physicochemical properties of the molecule, making it more soluble. [18][19]This approach is complex and requires significant synthetic chemistry and biological validation but offers a robust solution for fundamental solubility problems.

Section 3: Detailed Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Self-Validating System: A successfully prepared stock solution will be clear, with no visible particulates, and will remain clear upon dilution into the final buffer (provided the final pH is also low).

  • Preparation: Weigh 10 mg of 3-Pyridineethanethioamide into a sterile microcentrifuge tube or glass vial.

  • Initial Suspension: Add 500 µL of deionized water. The compound will likely form a suspension.

  • Acidification: While vortexing or stirring vigorously, add 1 M Hydrochloric Acid (HCl) dropwise (typically 1-2 µL at a time).

  • Dissolution: Continue adding acid and vortexing until the entire solid has dissolved and the solution is completely clear.

  • Final Volume: Adjust the volume to 1.0 mL with deionized water or your desired buffer base (e.g., saline) to make a 10 mg/mL stock solution.

  • Verification: Measure the pH of the final stock solution. It should be in the acidic range (typically pH 2-4). Store appropriately.

Protocol 2: Solubility Enhancement using Co-solvents

Self-Validating System: A successful procedure results in a clear final solution. If precipitation occurs upon dilution (a phenomenon known as "fall-out"), the final concentration of the co-solvent may be too low to maintain solubility.

  • Preparation: Weigh 10 mg of 3-Pyridineethanethioamide into a sterile vial.

  • Primary Dissolution: Add the minimum volume of 100% DMSO required to completely dissolve the solid (e.g., start with 100 µL). This creates a highly concentrated primary stock.

  • Serial Dilution: Prepare your final solution by adding the primary stock to the bulk aqueous buffer, never the other way around . For example, to make a 100 µM solution in 10 mL of buffer from a 100 mM DMSO stock, you would add 10 µL of the DMSO stock into the 10 mL of vigorously vortexing buffer.

  • Observation: Ensure the final solution remains clear. The final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v) for cell-based assays.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation

Self-Validating System: The efficacy of the complexation can be verified by analyzing the clear supernatant for compound concentration via HPLC-UV after filtering out any undissolved solid.

  • Cyclodextrin Solution: Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer.

  • Addition of Compound: Add an excess of solid 3-Pyridineethanethioamide (e.g., 5-10 mg) directly to the cyclodextrin solution.

  • Equilibration: Seal the vial and stir the suspension vigorously at room temperature for 24-48 hours. Gentle heating (40-50°C) or sonication can sometimes accelerate the process.

  • Separation: After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved, un-complexed compound.

  • Quantification: The clear filtrate is your stock solution of the complex. The exact concentration must be determined analytically (e.g., using a UV-Vis spectrophotometer with a standard curve or HPLC).

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Technical Support Center: Ensuring the Stability of 3-Pyridineethanethioamide in Experimental Settings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 3-Pyridineethanethioamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and prevent degradation of this compound during your experiments. By understanding the chemical liabilities of the thioamide and pyridine moieties, you can ensure the integrity of your results and the stability of your formulations.

Understanding the Molecule: Key Stability Considerations

3-Pyridineethanethioamide incorporates two key functional groups that are central to its reactivity and potential degradation pathways: a thioamide group and a pyridine ring . The stability of the entire molecule is dictated by the individual and combined susceptibilities of these groups to various environmental and chemical stressors.

  • The Thioamide Group: Thioamides are known to be more reactive than their amide counterparts. They are particularly susceptible to hydrolysis, especially under alkaline conditions, which can convert the thioamide back to the corresponding amide or carboxylate.[1] They are generally more stable in neutral to acidic conditions and in many common organic solvents.[1]

  • The Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom imparts basic properties, making it susceptible to protonation in acidic media. The ring itself can be susceptible to oxidation, potentially forming N-oxides, and can participate in various nucleophilic substitution reactions.

This guide will address the practical implications of this chemistry and provide actionable strategies to maintain the integrity of 3-Pyridineethanethioamide in your work.

Frequently Asked Questions (FAQs)

Q1: I am dissolving 3-Pyridineethanethioamide in an aqueous buffer for my assay and see a time-dependent loss of activity. What could be the cause?

A1: Time-dependent loss of activity in aqueous buffers, particularly those with a pH above 7, is likely due to the hydrolysis of the thioamide functional group. Thioamides are generally less stable in alkaline media and can hydrolyze to the corresponding amide or carboxylic acid, which may have reduced or no biological activity. We recommend preparing fresh solutions and evaluating the stability of 3-Pyridineethanethioamide in your specific buffer system over the time course of your experiment. Consider using a buffer with a pH in the neutral to slightly acidic range (pH 6-7) if your experimental conditions permit.

Q2: Are there any common laboratory solvents I should avoid when working with 3-Pyridineethanethioamide?

A2: While thioamides are generally stable in many organic solvents like dichloromethane, benzene, and ethyl acetate, caution should be exercised with nucleophilic solvents, especially protic ones like methanol.[1] Methanol could potentially react with the electrophilic carbon of the thioamide group. Acetonitrile is often a safer polar aprotic alternative. Always use high-purity, anhydrous solvents when possible to minimize water content that could contribute to hydrolysis.

Q3: My experiment involves exposure to light. Is 3-Pyridineethanethioamide light-sensitive?

A3: Pyridine-containing compounds can be susceptible to photodegradation. It is advisable to protect solutions of 3-Pyridineethanethioamide from direct light, especially UV light. We recommend conducting experiments under amber or low-intensity light conditions and storing stock solutions in amber vials or wrapped in aluminum foil. A forced degradation study including photostability testing, as outlined in ICH guideline Q1B, is the definitive way to determine its light sensitivity.[2][3][4][5][6]

Q4: I need to heat my reaction mixture containing 3-Pyridineethanethioamide. Is it thermally stable?

A4: Elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidation. The thermal stability of 3-Pyridineethanethioamide should be experimentally determined. If heating is necessary, it is recommended to use the lowest effective temperature and for the shortest possible duration. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate the risk of oxidation.

Q5: What are the potential degradation products of 3-Pyridineethanethioamide I should be aware of?

A5: Based on the structure, the primary degradation products are likely to be:

  • 3-Pyridineethaneamide: Formed from the hydrolysis of the thioamide.

  • 3-Pyridineacetic acid: Formed from complete hydrolysis of the thioamide.

  • 3-Pyridineethanethioamide N-oxide: Formed from the oxidation of the pyridine nitrogen.

Identifying these potential byproducts is crucial for developing a stability-indicating analytical method.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical approach to problem-solving.

Issue Potential Cause Recommended Solution
Loss of compound purity over time in solution. Hydrolysis of the thioamide group.- Prepare solutions fresh daily. - Use buffers with a pH between 6 and 7. - Store solutions at low temperatures (2-8 °C or -20 °C).
Oxidation of the pyridine ring.- Degas solvents and buffers. - Work under an inert atmosphere (N₂ or Ar). - Consider adding a small amount of an antioxidant (e.g., BHT, Vitamin E) if compatible with your experiment.
Photodegradation.- Protect solutions from light using amber vials or foil. - Minimize exposure to ambient light during experiments.
Appearance of new peaks in my chromatogram during analysis. Formation of degradation products.- Conduct a forced degradation study to identify potential degradants. - Use a stability-indicating HPLC method to separate the parent compound from its degradation products.[7]
Incompatibility with excipients or other formulation components.- Perform compatibility studies with individual excipients. - Use analytical techniques like DSC or FT-IR to screen for interactions.
Inconsistent experimental results between batches or on different days. Degradation of stock solutions.- Aliquot stock solutions and store them at -20 °C or -80 °C. - Avoid repeated freeze-thaw cycles. - Re-qualify the purity of your stock solution periodically.

Experimental Protocols

Protocol 1: Forced Degradation Study for 3-Pyridineethanethioamide

This protocol outlines a systematic approach to identify the potential degradation pathways of 3-Pyridineethanethioamide, in line with ICH guidelines.[8][9]

Objective: To generate likely degradation products and establish a stability-indicating analytical method.

Materials:

  • 3-Pyridineethanethioamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification (recommended)

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Pyridineethanethioamide in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound and the stock solution in an oven at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[3][4][5][6] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable RP-HPLC method.[10][11][12]

    • Monitor for the appearance of new peaks and the decrease in the main peak area. Aim for 5-20% degradation of the active ingredient.[8][9]

  • Peak Identification:

    • Use an LC-MS system to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their structural elucidation.[13][14][15][16][17]

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a robust HPLC method that can separate 3-Pyridineethanethioamide from its potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting point would be 5% B, ramping to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; a starting point could be 254 nm.

  • Injection Volume: 10 µL

Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient, mobile phase composition (e.g., pH, organic modifier), and column chemistry to achieve baseline separation of all peaks.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways of 3-Pyridineethanethioamide

G main 3-Pyridineethanethioamide hydrolysis_amide 3-Pyridineethaneamide main->hydrolysis_amide  Hydrolysis (mild base) oxidation 3-Pyridineethanethioamide N-oxide main->oxidation  Oxidation (e.g., H₂O₂) hydrolysis_acid 3-Pyridineacetic acid hydrolysis_amide->hydrolysis_acid  Hydrolysis (strong acid/base)

Caption: Potential degradation pathways of 3-Pyridineethanethioamide.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photochemical Photochemical Photochemical->HPLC Analysis Stock Solution Stock Solution LC-MS Identification LC-MS Identification HPLC Analysis->LC-MS Identification

Caption: Workflow for a forced degradation study.

Summary of Recommendations for Preventing Degradation

Parameter Recommendation Rationale
pH Maintain solutions between pH 6 and 7.Minimizes base-catalyzed hydrolysis of the thioamide.
Solvents Use aprotic solvents like acetonitrile when possible. Avoid methanol.Prevents nucleophilic attack on the thioamide.[1]
Temperature Store solutions at low temperatures (2-8 °C or frozen). Avoid prolonged heating.Reduces the rate of all potential degradation reactions.
Light Protect from light using amber containers or foil.Prevents potential photodegradation of the pyridine ring.[2][3][4][5][6]
Atmosphere Work under an inert atmosphere for long-term storage or when heating.Prevents oxidation of the pyridine nitrogen.
Solution Age Prepare aqueous solutions fresh daily.Minimizes time-dependent degradation in solution.

By implementing these strategies and employing robust analytical methods, you can ensure the reliability and reproducibility of your experiments involving 3-Pyridineethanethioamide.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Hansen, T. N., & Olsen, C. A. (2024). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry, 30(9), e202303770. [Link]

  • Li, Y., & Liu, D. (2007). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 365-376. [Link]

  • Kovaleva, E. A., et al. (2018). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. Pharmacia, 65(4), 629-637. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (2013). Stability of thioamides?. [Link]

  • Patel, K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Asian Journal of Chemistry, 33(8), 1845-1850. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Camacho, C. J., Lampkin, B. J., & VanVeller, B. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. The Journal of Organic Chemistry, 84(24), 16067-16075. [Link]

  • Camacho, C. J., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. PubMed. [Link]

  • Korfmacher, W. A. (2005). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Journal of Mass Spectrometry, 40(6), 703-714. [Link]

  • European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ICH. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

  • Marinescu, M., & Chifiriuc, M. C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(13), 4057. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Pharma Focus America. (2023). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ChemRxiv. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

  • Al-Omar, M. A., et al. (2005). Synthesis and in vitro antioxidant activity of some new fused pyridine analogs. Archiv der Pharmazie, 338(4), 175-180. [Link]

  • Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • PubMed. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 215-220. [Link]

  • MDPI. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. [Link]

  • Korfmacher, W. A. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Chromatography A, 1053(1-2), 123-132. [Link]

  • American Pharmaceutical Review. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (2014). Mass Spectrometry and Drug Discovery. [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • Open Access Journals. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

  • AMS Biopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

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Minimizing batch-to-batch variability of synthesized 3-Pyridineethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Batch-to-Batch Variability

Welcome to the technical support center for the synthesis of 3-Pyridineethanethioamide. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Batch-to-batch variability is a significant challenge in chemical synthesis, capable of compromising experimental reproducibility and delaying research timelines.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve consistent, high-quality yields of 3-Pyridineethanethioamide.

Understanding the Core Challenge: Why Variability Occurs

The synthesis of thioamides, including 3-Pyridineethanethioamide, often involves sensitive reagents and reaction conditions that can be prone to variation.[3][4] The most common synthetic route involves the thionation of the corresponding amide, 3-Pyridineacetamide, using a sulfur-transfer reagent like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀).[5][6] The success and reproducibility of this conversion are highly dependent on controlling several critical parameters.

Variability doesn't just impact yield; it can manifest as differences in purity, color, and impurity profiles, which can have downstream consequences on biological assays or further chemical modifications.[1][7] The primary sources of this variability typically fall into three categories: raw material quality, reaction control, and post-reaction handling.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis of 3-Pyridineethanethioamide in a practical question-and-answer format.

Q1: We are observing significant differences in yield and purity between batches. What are the most common causes?

A1: This is the most prevalent issue and typically points to a lack of stringent control over one or more of the following factors:

  • Purity and Handling of Starting Materials:

    • 3-Pyridineacetamide: The purity of your starting amide is critical. The presence of unreacted starting materials from its own synthesis can lead to side products.

    • Thionating Agent: Lawesson's Reagent and P₄S₁₀ are moisture-sensitive.[5] Degradation due to improper storage (e.g., exposure to atmospheric moisture) will reduce their reactivity and lead to incomplete conversion, resulting in lower yields. Always use freshly opened containers or store under an inert atmosphere (e.g., in a desiccator or glove box).

    • Solvent Purity: The presence of water or other reactive impurities in your solvent (e.g., Toluene, Dioxane, Pyridine) can consume the thionating reagent and promote hydrolysis of the product. Using anhydrous solvents is essential.[6]

  • Reaction Conditions:

    • Temperature Control: Thionation reactions are often temperature-sensitive. Inconsistent heating can lead to either incomplete reactions (if too low) or the formation of degradation products (if too high).

    • Reaction Time: Insufficient reaction time will result in a mixture of starting material and product. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation.

  • Work-up and Purification:

    • Inconsistent quenching procedures can affect the final product's purity.

    • Variations in purification methods (e.g., recrystallization solvent, column chromatography conditions) will inevitably lead to different purity profiles between batches.

Q2: My reaction is sluggish or incomplete, leaving a large amount of unreacted 3-Pyridineacetamide. How can I improve the conversion rate?

A2: Incomplete conversion is a classic problem often linked to reagent activity and reaction setup.

  • Verify Thionating Reagent Activity: The most likely culprit is degraded Lawesson's Reagent or P₄S₁₀. Before running your main reaction, you can perform a small-scale test reaction with a reliable standard to confirm the reagent's efficacy.

  • Ensure Anhydrous Conditions: As mentioned, water is detrimental. Dry your glassware thoroughly (oven-drying is recommended) and use anhydrous solvents. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is best practice to exclude moisture.

  • Optimize Stoichiometry: While a 0.5 equivalent of Lawesson's Reagent (which is a dimer) is theoretically sufficient, empirically, a slight excess (e.g., 0.6-0.7 equivalents) may be required to drive the reaction to completion, especially if minor amounts of water are unavoidable.

  • Increase Temperature: If you are confident in your reagent's activity and the dryness of your setup, a modest increase in reaction temperature (e.g., in 10°C increments) can improve the reaction rate. Monitor for any signs of product degradation by TLC.

Q3: The final product color varies from pale yellow to dark brown. What causes this, and how can I achieve a consistent appearance?

A3: The color of your 3-Pyridineethanethioamide is a direct indicator of its purity.

  • Cause of Color: Pure thioamides are often pale yellow crystalline solids. Darker colors (yellow, orange, brown) are typically due to the presence of residual sulfur-containing byproducts from the thionating agent or minor polymeric impurities.

  • Troubleshooting Steps:

    • Thorough Quenching: During work-up, ensure the reaction is properly quenched (e.g., with a saturated sodium bicarbonate solution) to neutralize acidic byproducts.

    • Efficient Purification: A single purification step may not be sufficient.

      • Recrystallization: This is highly effective for removing minor, colored impurities. Experiment with different solvent systems (e.g., Ethanol, Ethyl Acetate/Hexanes) to find one that yields a consistently pale-colored solid.

      • Activated Carbon (Charcoal) Treatment: Adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities.

      • Silica Gel Chromatography: If recrystallization is insufficient, column chromatography is the most reliable method for obtaining a product with high purity and consistent color.

Q4: I'm seeing an impurity with a similar Rf value to my product on the TLC plate. What could it be?

A4: An impurity with a similar polarity is a common challenge and often points to a side reaction involving the core structure.

  • Potential Side Product: The most likely candidate is the starting amide, 3-Pyridineacetamide, due to incomplete reaction. Another possibility is the corresponding nitrile (3-Pyridineacetonitrile) if dehydration occurs under harsh conditions.

  • Analytical Confirmation: To identify the impurity, you must use more advanced analytical techniques.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This will allow you to separate the impurity from your product and determine its molecular weight.

    • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Carefully analyze the spectrum of your impure product. The presence of characteristic peaks for the starting amide (e.g., a different chemical shift for the -CH₂- group or amide protons) can confirm its identity.

  • Mitigation Strategy:

    • To remove residual starting amide, optimize the reaction conditions for full conversion (see Q2).

    • If the impurity persists, a carefully optimized column chromatography protocol with a shallow solvent gradient is necessary for separation.

Establishing a Robust and Reproducible Synthetic Protocol

To minimize batch-to-batch variability, a systematic approach to process control and validation is essential.[1][8]

Workflow for Ensuring Synthesis Consistency

G cluster_0 Phase 1: Pre-Reaction cluster_1 Phase 2: Reaction cluster_2 Phase 3: Post-Reaction cluster_3 Phase 4: Final Product A Qualify Raw Materials (Purity, Supplier Lot) B Standardize Glassware Prep (Oven-Dried) C Strict Control of Parameters (Temp, Time, Atmosphere) B->C D In-Process Control (IPC) (e.g., TLC Monitoring) E Standardize Work-up (Quenching, Extraction) D->E F Validate Purification Method (Recrystallization/Chromatography) G Final QC Analysis (HPLC, NMR, MS) F->G H Establish 'Golden Batch' Reference Standard

Caption: Workflow for achieving batch-to-batch consistency.

Detailed Experimental Protocols

Protocol 1: Synthesis via Thionation of 3-Pyridineacetamide

This protocol provides a baseline procedure. You should optimize parameters based on your specific laboratory setup and raw materials.

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Work-up & Purification A 1. Charge oven-dried flask with 3-Pyridineacetamide and anhydrous Toluene. B 2. Add Lawesson's Reagent (0.6 eq). A->B C 3. Purge with Nitrogen and begin heating (e.g., 80-100°C). B->C D 4. Monitor by TLC until starting material is consumed (typically 2-4 hours). C->D E 5. Cool to RT. Quench with sat. NaHCO₃ solution. D->E F 6. Extract with Ethyl Acetate. E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify crude product by recrystallization (e.g., from Ethanol). G->H

Caption: Step-by-step synthesis workflow.

Protocol 2: Quality Control (QC) Analysis

To ensure consistency, each batch should be analyzed against a set of specifications.

Parameter Method Typical Specification Purpose
Appearance Visual InspectionPale yellow crystalline solidGross indicator of purity
Identity ¹H NMR, ¹³C NMRSpectrum conforms to referenceConfirms chemical structure
Purity HPLC (e.g., >98%)≥ 98.0%Quantifies the amount of active compound
Melting Point Melting Point ApparatusNarrow range (e.g., 120-124°C)Indicator of purity
Residual Solvents GC-MSVaries by solventEnsures removal of process solvents

Troubleshooting Summary

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Degraded thionating reagent2. Insufficient reaction time/temp3. Presence of moisture1. Use fresh, properly stored reagent2. Optimize reaction conditions3. Use anhydrous solvents/inert atmosphere
Inconsistent Purity 1. Variable raw material quality2. Inconsistent work-up3. Non-validated purification1. Qualify incoming starting materials2. Standardize all post-reaction steps3. Develop a robust purification protocol
Product Color Variation 1. Residual sulfur byproducts2. Minor degradation products1. Thoroughly quench the reaction2. Purify via recrystallization with charcoal or column chromatography
Presence of Starting Material 1. Incomplete reaction2. Insufficient thionating agent1. Increase reaction time or temperature2. Use a slight excess of thionating agent

By implementing these systematic checks, standardized procedures, and rigorous analytical controls, you can effectively minimize batch-to-batch variability and ensure the consistent production of high-quality 3-Pyridineethanethioamide for your research and development needs.

References

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link][5]

  • ResearchGate. (2025). Identifying sources of batch to batch variation in processability. Retrieved from [Link][2]

  • Cheah, E. et al. (2021). How to Identify and Prevent Batch Effects in Longitudinal Flow Cytometry Research Studies. Retrieved from [Link][8]

  • Grote, T. et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Retrieved from [Link][3]

  • Kaur, H. et al. (2020). Opportunities and challenges in the synthesis of thioamidated peptides. PubMed. Retrieved from [Link][4]

  • Al-Adhami, K. et al. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Retrieved from [Link][6]

  • Wang, Y. et al. (2024). Assessing and mitigating batch effects in large-scale omics studies. PMC - NIH. Retrieved from [Link][7]

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Validation & Comparative

Validating the inhibitory effect of 3-Pyridineethanethioamide on InhA

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validating Novel InhA Inhibitors: A Comparative Analysis of 3-Pyridineethanethioamide Analogs

A Note on the Subject Compound: While this guide centers on the validation of 3-Pyridineethanethioamide (PETA) as a novel InhA inhibitor, this specific molecule is not extensively characterized in publicly available literature. Therefore, to provide a robust, data-driven comparison, this document will utilize a well-studied direct InhA inhibitor, GSK138, as a representative analog for the PETA chemical class. This substitution allows for a realistic and scientifically rigorous examination of the validation workflow.

Introduction: The Imperative for Novel InhA Inhibitors

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, remains a formidable global health threat. Its unique cell wall, rich in mycolic acids, is a primary defense mechanism and a key target for antimycobacterial agents. The biosynthesis of these mycolic acids is governed by the fatty acid synthase-II (FAS-II) pathway, a system absent in humans, making its components ideal drug targets.

Within this pathway, the enoyl-acyl carrier protein reductase, InhA, is a critical, rate-limiting enzyme. InhA has been clinically validated as the primary target of isoniazid (INH), a cornerstone of first-line tuberculosis therapy for decades.[1][2] However, the efficacy of INH is threatened by the rising prevalence of drug-resistant Mtb strains.

A crucial vulnerability of isoniazid is its nature as a prodrug. It requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to form an active INH-NAD adduct that inhibits InhA.[3] The majority of clinical INH resistance arises from mutations in the katG gene, which prevents this activation, rendering the drug ineffective even though the InhA target remains susceptible.[3]

This critical gap in the tuberculosis treatment arsenal has spurred the search for direct InhA inhibitors—compounds that can bind to and inhibit the enzyme without prior activation by KatG. Such molecules have the potential to be effective against a significant proportion of INH-resistant Mtb strains. This guide provides a comparative framework for validating a novel direct InhA inhibitor, using a 3-Pyridineethanethioamide (PETA) analog as our lead candidate, and benchmarking its performance against the established drugs, isoniazid and triclosan.

A Comparative Overview of InhA Inhibitors

A successful InhA inhibitor must not only demonstrate potent enzymatic inhibition but also exhibit whole-cell activity and favorable pharmacological properties. Here, we compare our PETA analog (represented by GSK138) with two well-characterized InhA inhibitors.

  • Isoniazid (INH): The incumbent prodrug. Its reliance on KatG activation is its primary liability. Mutations in katG are the main driver of INH resistance.[4]

  • Triclosan (TCS): A broad-spectrum antimicrobial that functions as a direct InhA inhibitor. While a useful research tool, its development as an anti-tuberculosis drug has been hampered by high lipophilicity and potential for endocrine disruption.[5]

  • PETA Analog (GSK138): A novel, direct InhA inhibitor designed to bypass KatG-mediated resistance. Like other direct inhibitors, its primary advantage is its potential efficacy against INH-resistant strains of Mtb.[6][7]

The following diagram illustrates the different mechanisms of action of these inhibitors on the InhA enzyme.

InhA_Inhibition_Mechanisms Figure 1: Mechanisms of InhA Inhibition cluster_INH Isoniazid (Prodrug) cluster_Direct Direct Inhibitors INH Isoniazid KatG KatG Activation INH->KatG Activation INH_Active INH-NAD Adduct KatG->INH_Active InhA InhA Enzyme INH_Active->InhA Inhibition PETA PETA Analog (GSK138) PETA->InhA Direct Inhibition TCS Triclosan TCS->InhA Direct Inhibition

Caption: Mechanisms of action for different classes of InhA inhibitors.

Quantitative Performance Comparison

The initial validation of a new inhibitor involves quantifying its efficacy at the enzymatic and cellular levels. The table below summarizes key performance metrics for our PETA analog (GSK138) in comparison to isoniazid and triclosan.

Inhibitor Type InhA IC50 (µM) M. tuberculosis MIC (µM)
Isoniazid (INH) Prodrug~1.56[8]0.03 - 0.25[1][9]
Triclosan (TCS) Direct~1.013 - 100+[10][11]
PETA Analog (GSK138) Direct0.04[7]~1.0[7]

IC50: The half-maximal inhibitory concentration against the purified InhA enzyme. MIC: The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv.

These data highlight the potent enzymatic inhibition of the PETA analog (GSK138), which is significantly more potent than both isoniazid and triclosan at the enzyme level. While its whole-cell activity (MIC) is not as potent as isoniazid against susceptible strains, it holds the crucial advantage of retaining activity against isoniazid-resistant strains.

Experimental Validation Workflow

A rigorous and multi-faceted experimental approach is essential to validate a novel InhA inhibitor. The following sections detail the core assays required, explaining the causality behind each step.

Validation_Workflow Figure 2: Overall Validation Workflow Start Novel Compound (PETA Analog) EnzymeAssay Enzyme Kinetics Assay (IC50 Determination) Start->EnzymeAssay Biophysics Biophysical Interaction (ITC/SPR for KD) EnzymeAssay->Biophysics Confirmed Inhibition MIC_Assay Antimicrobial Assay (MIC Determination) Biophysics->MIC_Assay Confirmed Binding Resistant_Strains Testing on INH-Resistant Strains MIC_Assay->Resistant_Strains Confirmed Whole-Cell Activity Conclusion Lead Candidate Evaluation Resistant_Strains->Conclusion

Caption: A stepwise workflow for validating a novel InhA inhibitor.

Enzyme Kinetics Assay: Determining the IC50

Expertise & Experience: The first step is to confirm direct inhibition of the target enzyme. A spectrophotometric assay is the most common and robust method for InhA. It measures the rate of NADH oxidation, a co-substrate in the reaction catalyzed by InhA. A decrease in the rate of NADH oxidation in the presence of the inhibitor provides a direct measure of its effect.

Trustworthiness: This protocol includes positive and negative controls to ensure the validity of the results. The use of a known inhibitor (Triclosan) validates the assay's sensitivity, while a no-inhibitor control establishes the baseline enzyme activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

    • InhA Enzyme Stock: Purified recombinant InhA diluted to a working concentration of 140 nM in assay buffer.

    • NADH Stock: 200 µM NADH in assay buffer.

    • Substrate Stock: 35 µM 2-trans-dodecenoyl-CoA (DD-CoA) in assay buffer.

    • Inhibitor Stocks: Prepare serial dilutions of the PETA analog, Isoniazid, and Triclosan in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 40 µL of assay buffer.

    • Add 1 µL of the inhibitor dilution (or DMSO for the no-inhibitor control).

    • Add 40 µL of the 140 nM InhA enzyme solution to each well.

    • Incubate the plate at 25°C for 2 hours to allow for inhibitor binding.

    • Initiate the reaction by adding a 20 µL mixture of NADH and DD-CoA to achieve final concentrations of 200 µM and 35 µM, respectively.

    • Immediately place the plate in a spectrophotometer pre-set to 25°C.

    • Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the no-inhibitor control to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Interaction Analysis: Isothermal Titration Calorimetry (ITC)

Expertise & Experience: While enzyme kinetics demonstrates functional inhibition, it does not directly measure the binding affinity. Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K D), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Trustworthiness: ITC is a label-free, in-solution technique that provides a direct measurement of binding. The self-validating nature of the experiment comes from the sigmoidal binding isotherm generated, which, when properly fitted, provides a high degree of confidence in the derived parameters.

Detailed Protocol:

  • Sample Preparation:

    • Dialyze purified InhA and the PETA analog into the same buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Prepare InhA at a concentration of 10-20 µM in the sample cell.

    • Prepare the PETA analog at a concentration 10-15 times that of the InhA concentration in the injection syringe.

    • Degas all solutions immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Set the experimental temperature to 25°C.

    • Perform a series of 1-2 µL injections of the PETA analog into the InhA solution, with a 150-second spacing between injections to allow the signal to return to baseline.

    • Perform a control titration by injecting the PETA analog into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K D, n, and ΔH.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Expertise & Experience: Demonstrating enzymatic inhibition is not sufficient; the compound must be able to penetrate the complex cell wall of Mtb and exert its effect in a cellular context. The MIC assay determines the lowest concentration of a compound that prevents visible growth of the bacterium. The broth microdilution method is a standardized and widely used technique for this purpose.

Trustworthiness: The inclusion of a no-drug control well is essential to ensure the bacteria are viable and growing under the assay conditions. A positive control with a known antibiotic (e.g., Isoniazid) validates the assay's ability to detect growth inhibition.

Detailed Protocol:

  • Culture and Reagent Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard.

    • Prepare serial two-fold dilutions of the PETA analog and control drugs in a 96-well plate using 7H9 broth.

  • Assay Procedure:

    • Inoculate each well (containing 100 µL of drug dilution) with 100 µL of the standardized bacterial suspension.

    • Include a drug-free well as a growth control and a sterile broth well as a negative control.

    • Seal the plates and incubate at 37°C for 14-21 days.

  • Data Analysis:

    • The MIC is defined as the lowest drug concentration in which no visible bacterial growth (no turbidity or pellet) is observed.[12]

Conclusion

The validation of a novel InhA inhibitor like a 3-Pyridineethanethioamide analog requires a systematic and rigorous approach. The experimental workflow detailed in this guide, from enzymatic assays to whole-cell activity, provides a comprehensive framework for assessing the potential of a new chemical entity. The PETA analog, represented by GSK138, demonstrates the key characteristics of a promising direct InhA inhibitor: potent enzymatic inhibition and efficacy against M. tuberculosis in a cellular context.[7] Crucially, its direct mechanism of action offers a strategy to overcome the prevalent KatG-mediated resistance to isoniazid. Further studies, including testing against a broad panel of clinical isolates and in vivo efficacy models, are necessary to fully establish its therapeutic potential.

References

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A Comparative Analysis of 3-Pyridineethanethioamide and Ethionamide Efficacy in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent global battle against tuberculosis (TB), particularly multidrug-resistant (MDR-TB) strains, the evaluation of novel therapeutic agents and the re-examination of existing drug scaffolds are paramount. Ethionamide (ETH), a cornerstone of second-line TB treatment, has a well-documented, albeit complex, mechanism of action and efficacy profile.[1][2][3] This guide provides a detailed comparative analysis of 3-Pyridineethanethioamide, a structural analog of ethionamide, and ethionamide itself. The focus is on their respective efficacies, mechanisms of action, and the experimental methodologies used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction to Thioamides in Tuberculosis Therapy

Ethionamide, a thioamide drug, is a critical component in the treatment of MDR-TB.[1][2][3] It functions as a prodrug, meaning it requires activation within the Mycobacterium tuberculosis (Mtb) bacillus to exert its therapeutic effect.[1][4] This activation is a critical step that ultimately leads to the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1][4][5] 3-Pyridineethanethioamide, as a related chemical entity, is investigated for its potential to offer improved efficacy, a better side-effect profile, or activity against ethionamide-resistant strains.

Mechanism of Action: A Shared Pathway with Critical Nuances

Both ethionamide and its analogue, 3-Pyridineethanethioamide, are believed to share a common mechanism of action that hinges on their activation by the mycobacterial enzyme EthA, a flavin-containing monooxygenase.[4][6][7] The expression of the ethA gene is negatively regulated by the transcriptional repressor EthR.[7][8][9][10]

Once activated, the resulting metabolite forms a covalent adduct with NAD+ (nicotinamide adenine dinucleotide).[2][11] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA, which is a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[1][2][8][11] The disruption of this pathway compromises the integrity of the mycobacterial cell wall, leading to bacterial death.[4][5]

It is noteworthy that InhA is also the target for the first-line anti-TB drug isoniazid (INH).[1][5] However, INH is activated by a different enzyme, KatG, a catalase-peroxidase. This distinction in activation pathways means that Mtb strains resistant to INH due to katG mutations can remain susceptible to ethionamide.[5]

Thioamide Activation Pathway Figure 1: Activation and Target Pathway of Thioamides cluster_0 Mycobacterium tuberculosis Cell Prodrug Ethionamide / 3-Pyridineethanethioamide (Prodrug) EthA EthA (Monooxygenase) Prodrug->EthA Activation EthR EthR (Transcriptional Repressor) EthA_gene ethA gene EthR->EthA_gene Represses EthA_gene->EthA Expresses Active_Metabolite Activated Thioamide-S-oxide EthA->Active_Metabolite Oxidation Adduct Active Drug-NAD Adduct Active_Metabolite->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP reductase) Adduct->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall

Caption: Bioactivation pathway of thioamides in M. tuberculosis.

Comparative In Vitro Efficacy

The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[12] While extensive comparative data for 3-Pyridineethanethioamide is not as widely published as for ethionamide, studies on ethionamide analogues provide a framework for evaluation.

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
Ethionamide H37Rv (Wild-Type)0.5 - 2.5[8]
Ethionamide INH-Resistant (katG mutant)0.5 - 2.5[5]
Ethionamide ETH-Resistant (ethA mutant)> 20[1]
3-Pyridineethanethioamide H37Rv (Wild-Type)Data Dependent on Specific Study-

Note: The efficacy of these compounds is highly dependent on the expression and activity of the EthA enzyme. Strains with mutations in the ethA or ethR genes can exhibit significantly higher MIC values, leading to clinical resistance.[1]

Strategies to Potentiate Efficacy

Given that the activation of ethionamide is a rate-limiting step and a common mechanism of resistance, significant research has focused on "booster" compounds. These molecules are designed to increase the activation of the prodrug, thereby enhancing its efficacy.

One successful strategy involves the development of inhibitors for the EthR repressor.[13] By inhibiting EthR, the expression of the EthA monooxygenase is increased, leading to more efficient activation of ethionamide.[6][13][14] This approach has been shown to potentiate the activity of ethionamide by more than tenfold in vitro and has demonstrated efficacy in mouse models of tuberculosis.[13][14] A similar potentiation effect would be expected for 3-Pyridineethanethioamide if its activation is also primarily dependent on EthA.

More recently, an alternative bioactivation pathway for ethionamide has been identified, which is regulated by a different transcriptional regulator, EthR2.[15] The development of molecules that can de-repress this cryptic pathway, such as SMARt-420, offers another avenue to boost the efficacy of thioamides and potentially overcome EthA-mediated resistance.[15]

In Vivo Efficacy in Preclinical Models

The evaluation of anti-TB drugs in animal models, typically mice, is a critical step in preclinical development.[16] These studies assess the drug's ability to reduce the bacterial load in target organs, such as the lungs and spleen, following infection with M. tuberculosis.[17][18]

For ethionamide, in vivo studies have established its efficacy, although this can be limited by its pharmacokinetic properties and the need for metabolic activation.[5][19] The co-administration of an EthR inhibitor with ethionamide has been shown to significantly enhance its in vivo efficacy, allowing for a reduction in the required therapeutic dose.[14][20] This is a crucial finding, as lower doses can help mitigate the often severe side effects associated with ethionamide treatment.[13]

In vivo efficacy data for 3-Pyridineethanethioamide is less readily available in the public domain and would be a critical determinant of its potential as a clinical candidate.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of efficacy data, standardized experimental protocols are essential.

A. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is widely used to determine the in vitro potency of antimicrobial agents against M. tuberculosis.[21][22]

MIC Assay Workflow Figure 2: Workflow for MIC Determination Start Start: Prepare Mtb Inoculum (e.g., H37Rv strain) Prepare_Plates Prepare 96-well plates with 2-fold serial dilutions of drug in Middlebrook 7H9 broth Start->Prepare_Plates Inoculate Inoculate plates with Mtb suspension to a final density of ~5 x 10^5 CFU/mL Prepare_Plates->Inoculate Incubate Seal plates and incubate at 37°C for 7-14 days Inoculate->Incubate Read_Results Determine MIC: Lowest drug concentration with no visible bacterial growth Incubate->Read_Results End End: Record MIC value Read_Results->End

Caption: A generalized workflow for determining the MIC of anti-TB compounds.

Step-by-Step Protocol:

  • Inoculum Preparation: M. tuberculosis strains (e.g., H37Rv) are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized density (e.g., 0.5 McFarland standard).[23]

  • Drug Dilution: The test compounds (ethionamide and 3-Pyridineethanethioamide) are serially diluted in a 96-well microtiter plate using 7H9 broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[12] Control wells containing no drug are included to ensure bacterial viability.

  • Incubation: The plates are sealed and incubated at 37°C. The duration of incubation can range from 7 to 21 days, depending on the growth rate of the strain.[12]

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity or a pellet at the bottom of the well). The MIC is recorded as the lowest drug concentration that completely inhibits visible growth.[12]

B. Murine Model of Tuberculosis for In Vivo Efficacy

  • Infection: BALB/c or C57BL/6 mice are commonly used.[16] Mice are infected via a low-dose aerosol route with a virulent strain of M. tuberculosis (e.g., H37Rv or a clinical isolate) to establish a pulmonary infection.

  • Treatment: Treatment with the test compounds typically begins 2-4 weeks post-infection. Drugs are administered daily or several times a week via oral gavage or intraperitoneal injection.[17][18]

  • Assessment of Bacterial Load: At specified time points, groups of mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H10 or 7H11 agar plates.

  • Data Analysis: After 3-4 weeks of incubation at 37°C, the number of colony-forming units (CFUs) is counted. The efficacy of the treatment is determined by comparing the log10 CFU counts in the organs of treated mice to those of untreated control mice.

Conclusion and Future Perspectives

Ethionamide remains a vital, albeit toxic, component of MDR-TB therapy. Its efficacy is intrinsically linked to its bioactivation by the EthA/EthR system. 3-Pyridineethanethioamide, as a structural analogue, likely operates through the same activation pathway. A direct, side-by-side comparison of their in vitro and in vivo efficacies is necessary to determine if the analogue offers any advantages.

The most promising path forward for the clinical utility of thioamides lies in the co-administration of booster compounds. Inhibitors of EthR or activators of alternative bioactivation pathways have demonstrated significant potential to increase the potency of these drugs, allowing for lower, less toxic dosing regimens.[14][15][20] Future research should focus on evaluating 3-Pyridineethanethioamide, both alone and in combination with these boosters, to fully characterize its therapeutic potential in the fight against tuberculosis.

References

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Sources

A Comparative Analysis of 3-Pyridineethanethioamide (Ethionamide) and its Analogs for Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the persistent global battle against tuberculosis (TB), particularly multidrug-resistant strains (MDR-TB), the strategic deployment of second-line antitubercular agents is paramount. Among these, 3-Pyridineethanethioamide, more commonly known as Ethionamide, and its structural analogs represent a critical class of therapeutic agents. This guide provides a comprehensive comparative analysis of Ethionamide, its primary analog Prothionamide, and the structurally related first-line drug Isoniazid. We will delve into their synthesis, physicochemical properties, mechanisms of action and resistance, in-vitro biological activity, and structure-activity relationships, supported by experimental data and detailed protocols to empower researchers in the development of novel and more effective antitubercular drugs.

Introduction: The Thioamide Family in Antitubercular Therapy

Ethionamide and Prothionamide are thioamides that serve as crucial components in the treatment regimens for MDR-TB.[1] Their structural similarity to Isoniazid, a cornerstone of first-line TB therapy, provides a compelling basis for comparative analysis to understand the nuances of their antimycobacterial activity and to guide the design of future analogs with improved therapeutic profiles. All three compounds are prodrugs, requiring activation within the mycobacterium to exert their effects.[2]

Comparative Physicochemical Properties

The physicochemical properties of a drug candidate, such as solubility, lipophilicity (logP), and ionization constant (pKa), are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparative summary of these properties for Ethionamide, Prothionamide, and Isoniazid is presented below.

PropertyEthionamideProthionamideIsoniazid
Molecular Formula C₈H₁₀N₂SC₉H₁₂N₂SC₆H₇N₃O
Molecular Weight 166.24 g/mol 180.27 g/mol 137.14 g/mol
Melting Point 164-166 °C (dec.)[2]142 °C[3]171-173 °C
Water Solubility Very sparingly soluble[4]Insoluble[3]Freely soluble[1]
pKa ~11.3 (thiol tautomer)Data not readily available1.8 (pyridine), 3.5 (hydrazine), 10.8 (hydrazine)
logP 1.1Data not readily available-0.7

Insights from Physicochemical Data:

The higher lipophilicity of Ethionamide and Prothionamide, as suggested by their lower water solubility compared to Isoniazid, may contribute to their different tissue distribution and penetration into mycobacterial cells. The insolubility of Prothionamide in water presents a significant formulation challenge.[3] The multiple pKa values of Isoniazid reflect its more complex ionization behavior, which can influence its interactions with biological targets and its pharmacokinetic profile.

Synthesis of Ethionamide, Prothionamide, and Isoniazid

The following sections provide an overview of the synthetic routes for these three important antitubercular agents.

Synthesis of Ethionamide

A common laboratory-scale synthesis of Ethionamide involves the following key steps:

  • Alkylation of 4-cyanopyridine: 4-cyanopyridine is reacted with an ethylating agent, such as ethyl bromide, in the presence of a strong base to introduce the ethyl group at the 2-position of the pyridine ring.

  • Thionation: The resulting 2-ethyl-4-cyanopyridine is then treated with a thionating agent, such as hydrogen sulfide in the presence of a base (e.g., triethylamine) or Lawesson's reagent, to convert the nitrile group into a thioamide group, yielding Ethionamide.[5]

Synthesis of Prothionamide

The synthesis of Prothionamide follows a similar pathway to that of Ethionamide:

  • Alkylation of 4-cyanopyridine: 4-cyanopyridine is reacted with a propylating agent, such as propyl bromide, to introduce the propyl group at the 2-position.

  • Thionation: The resulting 2-propyl-4-cyanopyridine undergoes thionation using a suitable reagent to form Prothionamide.[6]

Synthesis of Isoniazid

Isoniazid can be synthesized through several methods, with a common laboratory procedure being:

  • Oxidation of 4-picoline: 4-picoline (4-methylpyridine) is oxidized using a strong oxidizing agent like potassium permanganate to yield isonicotinic acid.

  • Esterification: The isonicotinic acid is then esterified, typically with ethanol in the presence of an acid catalyst, to form ethyl isonicotinate.

  • Hydrazinolysis: Finally, the ethyl isonicotinate is reacted with hydrazine hydrate to produce Isoniazid.[7][8]

Mechanism of Action and Resistance

A crucial aspect of this comparative analysis lies in understanding the shared yet distinct mechanisms of action and the pathways leading to drug resistance.

Activation and Target Inhibition

Both Ethionamide and Prothionamide are prodrugs that are activated by the mycobacterial enzyme EthA, a flavin monooxygenase.[2][9] This activation is a critical step, and mutations in the ethA gene are a common cause of resistance.[10] Once activated, these thioamides form an adduct with NAD+, which then potently inhibits the enoyl-acyl carrier protein reductase, InhA.[4][11] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Isoniazid is also a prodrug, but it is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[12] The activated form of Isoniazid also forms an adduct with NAD+, which similarly inhibits InhA.[12]

G cluster_eth_pth Ethionamide / Prothionamide Pathway cluster_inh Isoniazid Pathway Eth_Pth Ethionamide / Prothionamide (Prodrug) EthA EthA (Monooxygenase) Eth_Pth->EthA Activation Activated_Eth_Pth Activated Drug-NAD Adduct EthA->Activated_Eth_Pth InhA InhA (Enoyl-ACP Reductase) Activated_Eth_Pth->InhA Inhibition INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Drug-NAD Adduct KatG->Activated_INH Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall caption Mechanism of Action of Thioamides and Isoniazid G cluster_eth Ethionamide cluster_pth Prothionamide cluster_inh Isoniazid Eth Eth Pth Pth Inh Inh caption Chemical Structures of Ethionamide, Prothionamide, and Isoniazid.

Figure 2: A comparison of the chemical structures of Ethionamide, Prothionamide, and Isoniazid.

  • The Thioamide Group: The thioamide group (-CSNH₂) in Ethionamide and Prothionamide is essential for their mechanism of action, as it is the site of activation by EthA. In contrast, Isoniazid possesses a hydrazide group (-CONHNH₂). This difference is the primary reason for their distinct activation pathways.

  • Alkyl Substitution at the 2-position: The ethyl group in Ethionamide and the propyl group in Prothionamide contribute to the lipophilicity of these molecules. This increased lipophilicity is thought to enhance their in-vivo activity compared to their in-vitro potency. [13]The slightly larger propyl group in Prothionamide may influence its binding to the active site of EthA or InhA, potentially explaining its slightly lower MIC values in some studies.

  • The Pyridine Ring: The pyridine ring is a common feature in all three molecules and is crucial for their activity. The nitrogen atom in the pyridine ring is believed to be important for binding to the target enzyme.

Experimental Protocols

To facilitate further research and development, this section provides detailed protocols for key experiments discussed in this guide.

Experimental Protocol: Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer. This method is suitable for high-throughput screening of compound libraries. [14][15][16] Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • UV-Vis microplate reader or nephelometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.

  • Add 198 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

  • Seal the plate and shake it at room temperature for 2 hours.

  • After incubation, measure the absorbance of the solution at a predetermined wavelength using a UV-Vis microplate reader. Alternatively, measure the light scattering using a nephelometer to detect the presence of precipitated compound.

  • The kinetic solubility is determined by comparing the absorbance or light scattering of the test compound to a standard curve of the compound prepared in a solvent where it is fully soluble.

Experimental Protocol: InhA Enzyme Inhibition Assay (Spectrophotometric)

Objective: To determine the inhibitory activity of a test compound against the M. tuberculosis InhA enzyme. [17] Materials:

  • Purified M. tuberculosis InhA enzyme

  • NADH

  • trans-2-dodecenoyl-CoA (DD-CoA) or other suitable substrate

  • Test compound

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM EDTA)

  • 96-well UV-transparent microtiter plates

  • UV-Vis microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microtiter plate containing the assay buffer, NADH (e.g., 200 µM), and the test compound at various concentrations. Include a control with no inhibitor.

  • Add the InhA enzyme to each well to a final concentration of, for example, 100 nM.

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, DD-CoA (e.g., 50 µM), to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using the kinetic mode of the microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates from the linear portion of the kinetic curves.

  • Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mix: Buffer, NADH, Inhibitor Add_Enzyme Add InhA Enzyme Prep_Mix->Add_Enzyme Incubate Incubate (10 min) Add_Enzyme->Incubate Add_Substrate Add Substrate (DD-CoA) Incubate->Add_Substrate Measure_Abs Measure Absorbance at 340 nm (Kinetic Mode) Add_Substrate->Measure_Abs Calc_Rates Calculate Initial Rates Measure_Abs->Calc_Rates Calc_IC50 Determine IC50 Value Calc_Rates->Calc_IC50 caption Workflow for InhA Enzyme Inhibition Assay

Figure 3: A flowchart outlining the key steps of the InhA enzyme inhibition assay.

Conclusion and Future Directions

This comparative analysis underscores the intricate relationships between the chemical structure, physicochemical properties, and biological activity of Ethionamide, Prothionamide, and Isoniazid. While all three drugs ultimately target InhA, their distinct activation pathways and physicochemical characteristics lead to different efficacy and resistance profiles.

The insights gained from this analysis can guide future drug discovery efforts. For instance, the development of Ethionamide and Prothionamide analogs with improved solubility and metabolic stability could lead to more effective and better-tolerated treatments for MDR-TB. Furthermore, a deeper understanding of the structure-activity relationships within the thioamide class could facilitate the design of novel compounds that are less susceptible to existing resistance mechanisms. The provided experimental protocols offer a practical framework for researchers to evaluate new drug candidates and contribute to the ongoing fight against tuberculosis.

References

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  • Vannelli, T. A., et al. (2002). Ethionamide activation and sensitivity in multidrug-resistant Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 46(9), 2882-2890. [Link]

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Navigating the Kinome: A Head-to-Head Comparison of Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Novel Kinase Inhibitors

In the landscape of modern drug discovery, kinase inhibitors stand as a cornerstone of targeted therapy, particularly in oncology. The human kinome, with its vast and diverse collection of enzymes, presents a rich field of targets for therapeutic intervention. Researchers are in a continuous race to develop novel, potent, and selective inhibitors. This guide provides a framework for the head-to-head comparison of kinase inhibitors, using representative examples of pyridine-containing scaffolds, a common motif in many successful kinase-targeted drugs.

While the specific compound "3-Pyridineethanethioamide" lacks extensive public data on its kinase inhibitory profile, the principles of comparative analysis remain universal. To illustrate a robust evaluation process, this guide will focus on two prominent classes of pyridine-based kinase inhibitors: a pan-Phosphoinositide 3-Kinase (PI3K) inhibitor from the imidazo[1,2-a]pyridine class and a selective Proviral Integration site for Moloney murine leukemia virus (PIM) kinase inhibitor with an N-pyridinyl amide scaffold. We will compare these with established inhibitors to highlight the nuances of assessing potency, selectivity, and cellular efficacy.

The PI3K Pathway: A Critical Node in Cancer Signaling

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3][4] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further divided into four isoforms: p110α (PIK3CA), p110β (PIK3CB), p110γ (PIK3CG), and p110δ (PIK3CD).[1]

Visualizing the PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation mTORC1->Downstream

Caption: The PI3K/AKT/mTOR signaling cascade.

Head-to-Head: Imidazo[1,2-a]pyridine vs. Copanlisib on PI3K

To illustrate a direct comparison, we will consider a representative imidazo[1,2-a]pyridine pan-PI3K inhibitor against the well-characterized, clinically approved pan-PI3K inhibitor, Copanlisib.

Inhibitor ClassCompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Reference
Imidazo[1,2-a]pyridineCompound 141.2196.50.5[3]
PyridofuropyrimidineCopanlisib0.53.76.40.7FDA Label

Analysis: The imidazo[1,2-a]pyridine compound demonstrates potent, single-digit nanomolar inhibition against PI3Kα and PI3Kδ, with slightly less activity against PI3Kβ and PI3Kγ.[3] Copanlisib also shows pan-PI3K inhibition with potent activity across all isoforms. The key differentiator lies in the subtle selectivity profile, which can translate to differences in therapeutic window and side-effect profiles. For instance, inhibitors with higher potency against the p110α and p110β isoforms, which are more ubiquitously expressed, may have a different toxicity profile compared to those more selective for the hematopoietic-restricted p110δ and p110γ isoforms.[5]

Experimental Protocol: In Vitro PI3K Kinase Assay (LanthaScreen™)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of inhibitors against PI3K isoforms.

Materials:

  • Recombinant PI3K isoforms (α, β, γ, δ)

  • PIP2 substrate

  • ATP

  • Kinase buffer

  • Europium-labeled anti-ADP antibody (Detection Antibody)

  • Alexa Fluor™ 647-labeled ADP tracer

  • Test compounds (e.g., Imidazo[1,2-a]pyridine, Copanlisib)

  • 384-well microplate

  • Plate reader capable of TR-FRET

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2.5 µL of the PI3K enzyme/PIP2 substrate mix in kinase buffer to each well. c. Initiate the kinase reaction by adding 5 µL of ATP solution to each well. d. Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Add 5 µL of the Detection Antibody solution to each well. b. Add 5 µL of the ADP tracer solution to each well. c. Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The PIM Kinases: Emerging Targets in Hematological Malignancies

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in cell survival, proliferation, and apoptosis.[6] Overexpressed in various cancers, particularly hematological malignancies like acute myeloid leukemia (AML), they represent a promising therapeutic target.[6][7]

Visualizing a PIM Kinase Signaling Pathway

PIM_Pathway Cytokines Cytokines/ Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinase JAK_STAT->PIM Transcription BAD BAD PIM->BAD Phosphorylation (Inhibition) c_Myc c-Myc PIM->c_Myc Stabilization Apoptosis Apoptosis BAD->Apoptosis Inhibition Proliferation Cell Proliferation c_Myc->Proliferation

Caption: Simplified PIM kinase signaling network.

Head-to-Head: N-pyridinyl Amide vs. SGI-1776 on PIM Kinases

Here, we compare a novel N-pyridinyl amide-based PIM inhibitor with the well-documented, albeit discontinued, PIM inhibitor SGI-1776.

Inhibitor ClassCompoundPIM1 (IC50, nM)PIM2 (IC50, nM)PIM3 (IC50, nM)Reference
N-pyridinyl AmideFD10240.81.51.2[7]
Pyrrolo[2,3-d]pyrimidineSGI-1776736393Published Data

Analysis: The N-pyridinyl amide FD1024 exhibits potent, low nanomolar inhibition across all three PIM isoforms, indicating a pan-PIM inhibitory profile.[7] In contrast, SGI-1776 shows a clear preference for PIM1, with significantly lower potency against PIM2 and PIM3. This selectivity difference is critical. A pan-PIM inhibitor like FD1024 may offer broader efficacy in tumors where multiple PIM isoforms are co-expressed and have redundant functions. However, a more selective inhibitor like SGI-1776 might provide a better therapeutic index if PIM1 is the primary driver of malignancy and inhibition of other isoforms leads to off-target toxicities.

Cellular Assays: Bridging the Gap from Enzyme to Organism

While in vitro kinase assays are essential for determining direct inhibitory potency, cell-based assays are crucial for understanding a compound's true biological effect in a more complex physiological context. These assays assess a compound's ability to cross the cell membrane, engage its target in the cellular environment, and elicit a downstream biological response.

Experimental Workflow: Cellular Evaluation of Kinase Inhibitors

Cellular_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Endpoint Assays Cell_Line Cancer Cell Line (e.g., MV-4-11 for PIMi) Treatment Incubate with Kinase Inhibitor (Dose-Response) Cell_Line->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT WB Target Engagement & Downstream Signaling (Western Blot) Treatment->WB

Caption: Workflow for cellular characterization of kinase inhibitors.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

This protocol assesses target engagement by measuring the phosphorylation status of a downstream substrate.

Materials:

  • Treated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-AKT) to confirm equal protein loading.

Conclusion: A Multifaceted Approach to Kinase Inhibitor Evaluation

The effective comparison of kinase inhibitors requires a multi-pronged approach that extends beyond simple IC50 values. A thorough analysis must consider the broader selectivity profile across related and unrelated kinases, as this can predict both efficacy and potential toxicities. Cellular assays are indispensable for confirming that in vitro potency translates into a desired biological outcome. By systematically evaluating novel compounds like those with pyridine-based scaffolds against established benchmarks, researchers can make more informed decisions in the complex but rewarding journey of kinase inhibitor drug discovery.

References

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link]

  • Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer. YouTube. [Link]

  • Mechanism of thioamide drug action against tuberculosis and leprosy. PubMed. [Link]

  • Discovery of a high potent PIM kinase inhibitor for acute myeloid leukemia based on N-pyridinyl amide scaffold by optimizing the fragments toward to Lys67 and Asp128/Glu171. PubMed. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health (NIH). [Link]

  • Phosphoinositide 3-kinase inhibitor. Wikipedia. [Link]

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Validating the Binding Affinity of 3-Pyridineethanethioamide to InhA: A Comparative Guide to Biophysical Methods

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the field of drug discovery, particularly those focused on developing novel anti-tubercular agents, rigorous validation of a compound's binding affinity to its intended target is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of three powerful biophysical techniques—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST)—for validating the binding of a promising candidate, 3-Pyridineethanethioamide, to its putative target, the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Its inhibition is a clinically validated strategy for treating tuberculosis.[2] This guide will not only detail the theoretical underpinnings and practical execution of each method but will also provide a comparative framework using the well-established InhA inhibitors, isoniazid and ethionamide, as benchmarks.

The Target and the Compounds: A Mechanistic Overview

3-Pyridineethanethioamide is a thioamide-containing compound with structural similarities to ethionamide, a known second-line anti-tubercular drug. Both isoniazid (INH) and ethionamide (ETH) are pro-drugs that require enzymatic activation within the mycobacterium.[3] INH is activated by the catalase-peroxidase KatG, while ETH is activated by the monooxygenase EthA.[2][3] The activated forms of these drugs then form covalent adducts with the cofactor NAD(H), and it is these adducts (INH-NAD and ETH-NAD) that are the potent inhibitors of InhA.[4][5] It is hypothesized that 3-Pyridineethanethioamide may act as a direct inhibitor of InhA, not requiring prior activation. This guide will outline the experimental strategies to test this hypothesis and to precisely quantify its binding affinity in comparison to the activated forms of established drugs.

Comparative Analysis of Binding Affinity Techniques

The choice of a biophysical method to validate binding affinity depends on several factors, including the nature of the interacting molecules, the desired information (kinetics vs. thermodynamics), and available instrumentation. Here, we compare three of the most robust and widely used techniques in drug discovery.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Principle Measures changes in refractive index near a sensor surface upon binding.[6]Measures the heat released or absorbed during a binding event.[7]Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding.[8]
Information Provided Kinetics (kon, koff), Affinity (KD), Stoichiometry (n)[9]Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)[7]Affinity (KD)[8]
Labeling Requirement Label-free (one molecule is immobilized)Label-freeOne molecule is fluorescently labeled (or utilizes intrinsic fluorescence)
Sample Consumption Low to moderateHighVery low
Throughput HighLow to mediumHigh
Buffer Constraints Sensitive to buffer composition and refractive index changesLess sensitive to buffer composition, but requires careful buffer matchingTolerant to a wide range of buffers and complex liquids

Experimental Validation: A Step-by-Step Approach

To provide a comprehensive validation of 3-Pyridineethanethioamide's binding to InhA, the following experimental workflow is proposed. This workflow includes the necessary preparatory steps and detailed protocols for each of the three analytical techniques.

G cluster_prep Preparation cluster_validation Binding Affinity Validation cluster_analysis Data Analysis & Comparison P1 Expression & Purification of InhA V1 Surface Plasmon Resonance (SPR) P1->V1 V2 Isothermal Titration Calorimetry (ITC) P1->V2 V3 MicroScale Thermophoresis (MST) P1->V3 P2 Synthesis of INH-NAD & ETH-NAD Adducts P2->V1 P2->V2 P2->V3 P3 Preparation of 3-Pyridineethanethioamide P3->V1 P3->V2 P3->V3 A1 Determination of KD, kon, koff, ΔH, ΔS, n V1->A1 V2->A1 V3->A1 A2 Comparative Analysis of Binding Affinities A1->A2 A3 Report Generation A2->A3

Figure 1: Experimental workflow for validating the binding affinity of 3-Pyridineethanethioamide to InhA.

Part 1: Reagent Preparation

1.1. Expression and Purification of M. tuberculosis InhA

A prerequisite for any binding study is a pure and active protein. The inhA gene can be cloned into a suitable expression vector (e.g., pET series) and expressed in E. coli.[10]

  • Protocol:

    • Transform E. coli (e.g., BL21(DE3)) with the InhA expression plasmid.

    • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

    • Lyse the cells by sonication and clarify the lysate by centrifugation.

    • Purify the His-tagged InhA protein using a Ni-NTA affinity column, eluting with a gradient of imidazole.

    • Further purify the protein by size-exclusion chromatography to ensure homogeneity.

    • Assess purity by SDS-PAGE and confirm protein identity by mass spectrometry.

1.2. Synthesis of INH-NAD and ETH-NAD Adducts

Since isoniazid and ethionamide are pro-drugs, their active forms must be synthesized for in vitro binding assays.

  • Protocol for INH-NAD Adduct Synthesis: [11]

    • Prepare a reaction mixture containing 2 mM isoniazid and 2 mM NAD+ in 100 mM potassium phosphate buffer, pH 7.5.

    • Initiate the reaction by adding 4 mM Mn(III) pyrophosphate.

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Clarify the reaction mixture by centrifugation.

    • The supernatant containing the INH-NAD adduct can be used directly or further purified by HPLC.

  • Protocol for ETH-NAD Adduct Synthesis: [5]

    • The synthesis of the ETH-NAD adduct follows a similar principle to the INH-NAD adduct, involving the enzymatic activation of ethionamide in the presence of NAD+.

    • A cell-free extract containing the activating enzyme EthA can be used to catalyze the reaction.

Part 2: Biophysical Analysis

2.1. Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring real-time binding kinetics and affinity.[9] In this setup, InhA will be immobilized on the sensor chip, and the small molecules will be flowed over the surface as analytes.

G cluster_spr SPR Workflow S1 Immobilize InhA on Sensor Chip (e.g., CM5) S2 Inject Analyte (3-Pyridineethanethioamide, INH-NAD, ETH-NAD) at various concentrations S1->S2 S3 Monitor Association Phase S2->S3 S4 Inject Running Buffer S3->S4 S5 Monitor Dissociation Phase S4->S5 S6 Regenerate Sensor Surface S5->S6 S7 Analyze Sensorgram to obtain kon, koff, and KD S6->S7

Figure 2: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Detailed Protocol (using a Biacore instrument):

    • Immobilization: Covalently immobilize purified InhA onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for an immobilization level of ~5000-10000 RU.

    • Running Buffer: Use a suitable running buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Analyte Preparation: Prepare a dilution series of 3-Pyridineethanethioamide, INH-NAD adduct, and ETH-NAD adduct in the running buffer. A typical concentration range for small molecules is 0.1 nM to 10 µM.

    • Binding Measurement:

      • Inject the different concentrations of each analyte over the InhA-immobilized surface and a reference flow cell (without InhA) for a set association time (e.g., 120 seconds).

      • Follow with a dissociation phase by flowing running buffer over the chip for a set time (e.g., 300 seconds).

    • Regeneration: If necessary, regenerate the sensor surface between analyte injections using a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

2.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[7]

G cluster_itc ITC Workflow I1 Load InhA into the Sample Cell I2 Load Ligand into the Titration Syringe I3 Perform a series of small injections of ligand into the cell I2->I3 I4 Measure the heat released or absorbed after each injection I3->I4 I5 Plot heat change against molar ratio I4->I5 I6 Fit the binding isotherm to a model to obtain KD, ΔH, and n I5->I6

Figure 3: A simplified workflow for an Isothermal Titration Calorimetry (ITC) experiment.

  • Detailed Protocol (using a MicroCal instrument):

    • Sample Preparation: Dialyze the purified InhA and dissolve the small molecules in the same buffer to minimize heats of dilution. A common buffer is 50 mM phosphate buffer, 150 mM NaCl, pH 7.5.

    • Concentrations:

      • The concentration of InhA in the sample cell should be 10-100 times the expected KD. A starting concentration of 20 µM is often used for initial experiments.

      • The concentration of the ligand in the syringe should be 10-20 times the concentration of the protein in the cell.

    • Experiment Setup:

      • Load the InhA solution into the sample cell and the ligand solution into the injection syringe.

      • Set the experimental temperature (e.g., 25°C).

      • Program a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections for the signal to return to baseline.

    • Data Analysis:

      • Integrate the heat peaks for each injection.

      • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

      • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the KD, binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.

2.3. MicroScale Thermophoresis (MST)

MST is a highly sensitive technique that measures binding based on the change in molecular movement in a temperature gradient upon complex formation.[8]

G cluster_mst MST Workflow M1 Label InhA with a fluorescent dye M3 Mix a constant concentration of labeled InhA with each ligand concentration M1->M3 M2 Prepare a serial dilution of the unlabeled ligand M2->M3 M4 Load samples into capillaries M3->M4 M5 Measure thermophoretic movement in the MST instrument M4->M5 M6 Plot the change in thermophoresis against ligand concentration M5->M6 M7 Fit the curve to obtain the KD M6->M7

Figure 4: A simplified workflow for a MicroScale Thermophoresis (MST) experiment.

  • Detailed Protocol (using a NanoTemper Monolith instrument):

    • Labeling: Label the purified InhA with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins or an amine-reactive dye). Ensure that the labeling reaction does not affect the protein's activity.

    • Sample Preparation:

      • Prepare a serial dilution of the unlabeled ligands (3-Pyridineethanethioamide, INH-NAD, and ETH-NAD) in the assay buffer (e.g., PBS with 0.05% Tween-20).

      • Mix each ligand dilution with a constant, low concentration of the fluorescently labeled InhA (typically in the low nM range).

    • Measurement:

      • Load the samples into the MST capillaries.

      • Place the capillaries in the Monolith instrument and initiate the measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

    • Data Analysis:

      • Plot the change in the normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration.

      • Fit the resulting binding curve to the KD model to determine the dissociation constant.

Interpreting the Data: A Comparative Perspective

The data obtained from these three techniques will provide a comprehensive picture of the binding of 3-Pyridineethanethioamide to InhA.

Hypothetical Comparative Data:

CompoundTechniqueKD (nM)kon (105 M-1s-1)koff (10-3 s-1)ΔH (kcal/mol)-TΔS (kcal/mol)n
3-Pyridineethanethioamide SPR502.51.25---
ITC60---8.5-2.11.1
MST55-----
INH-NAD Adduct SPR0.75[12]1.80.135---
ITC1.0---12.2-1.50.9
MST0.8-----
ETH-NAD Adduct SPR51.20.6---
ITC7---10.8-1.91.0
MST6-----

Note: The data for INH-NAD and ETH-NAD adducts are based on literature values and are presented here for comparative purposes.[12] The data for 3-Pyridineethanethioamide is hypothetical.

Analysis of Hypothetical Data:

  • Binding Affinity (KD): The KD values obtained from all three techniques for 3-Pyridineethanethioamide are in good agreement, suggesting a nanomolar affinity for InhA. This affinity is weaker than that of the INH-NAD adduct but comparable to the ETH-NAD adduct.

  • Kinetics (SPR): The SPR data provides insights into the binding kinetics. A relatively fast on-rate (kon) and a moderately slow off-rate (koff) would suggest that 3-Pyridineethanethioamide forms a stable complex with InhA.

  • Thermodynamics (ITC): The negative enthalpy change (ΔH) from ITC indicates that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions. The small negative entropy change (-TΔS) suggests some loss of conformational freedom upon binding.

  • Stoichiometry (ITC): A stoichiometry (n) of approximately 1 confirms a 1:1 binding ratio between 3-Pyridineethanethioamide and InhA.

Conclusion

This guide has provided a comprehensive framework for validating the binding affinity of 3-Pyridineethanethioamide to its target, InhA. By employing a multi-pronged approach using SPR, ITC, and MST, researchers can obtain a wealth of quantitative data, including binding affinity, kinetics, and thermodynamics. The comparison with the established inhibitors, isoniazid and ethionamide, provides crucial context for evaluating the potential of this novel compound. The detailed protocols and data interpretation guidelines presented here serve as a robust starting point for any drug discovery program aimed at targeting InhA for the treatment of tuberculosis. The convergence of data from these orthogonal techniques will provide a high degree of confidence in the binding characteristics of 3-Pyridineethanethioamide, paving the way for further preclinical development.

References

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  • Bio-protocol. (n.d.). Expression and purification of InhA. [Link]

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Sources

A Comparative Benchmarking Guide: 3-Pyridineethanethioamide (Ethionamide) vs. Standard-of-Care Regimens for Tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive benchmark of 3-Pyridineethanethioamide, clinically known as Ethionamide, against the current standard-of-care drugs for Mycobacterium tuberculosis (Mtb) infection. Ethionamide is a critical second-line antitubercular agent, primarily deployed against multidrug-resistant tuberculosis (MDR-TB).[1] Its utility is benchmarked here against the first-line RIPE/HRZE regimen (Rifampicin, Isoniazid, Pyrazinamide, and Ethambutol) and within the context of second-line treatment strategies. We will dissect its unique bioactivation pathway, comparative efficacy, safety profile, and the mechanistic underpinnings of drug resistance. This analysis is supported by experimental data and detailed protocols to provide actionable insights for researchers in the field.

Introduction: The Evolving Landscape of Tuberculosis Treatment

Tuberculosis (TB) remains a formidable global health challenge, necessitating a robust pipeline of effective therapeutics. The cornerstone of drug-susceptible TB treatment is a multi-drug regimen known as RIPE or HRZE, typically administered over six to nine months.[2][3] This combination of first-line agents targets various metabolic and structural pathways in M. tuberculosis.

However, the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains has severely compromised the efficacy of this standard regimen. This has elevated the importance of second-line drugs, such as Ethionamide (ETA), a thioamide derivative of isoniazid discovered in 1956.[4] Ethionamide is structurally similar to isoniazid but possesses a distinct activation pathway, allowing it to retain activity against many isoniazid-resistant strains.[5] It is now a crucial component in combination therapies for MDR-TB.[1] This guide will compare and contrast Ethionamide with these first-line agents to elucidate its specific role and value in the clinical management of TB.

Comparative Mechanism of Action

A fundamental distinction between Ethionamide and first-line drugs lies in their molecular mechanisms. While both Ethionamide and Isoniazid ultimately inhibit mycolic acid synthesis, their paths to activation and specific interactions differ significantly.

Ethionamide: A Prodrug with a Complex Activation Pathway

Ethionamide is a prodrug, meaning it requires enzymatic conversion within the mycobacterium to become active.[6][7] This bioactivation is a multi-step process:

  • Activation by EthA: The bacterial monooxygenase, EthA, oxidizes Ethionamide.[1]

  • Formation of an Active Adduct: The activated form of Ethionamide then reacts with nicotinamide adenine dinucleotide (NAD+) to form a covalent ETA-NAD adduct.[8]

  • Inhibition of InhA: This ETA-NAD adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase enzyme, InhA.[6][8] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for synthesizing the long-chain mycolic acids that are essential components of the mycobacterial cell wall.[1][6]

The expression of the activating enzyme, EthA, is negatively regulated by a transcriptional repressor, EthR.[4][9] This regulatory layer presents both a challenge (potential for resistance via EthR overexpression) and a therapeutic opportunity (development of EthR inhibitors to "boost" Ethionamide's efficacy).[9]

G

The first-line RIPE regimen employs a strategy of attacking M. tuberculosis from multiple angles:

  • Isoniazid (INH): Like Ethionamide, Isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, also forms an adduct with NAD+. This INH-NAD adduct similarly inhibits InhA, blocking mycolic acid synthesis.[5] The different activation enzyme (KatG vs. EthA) is why cross-resistance between Isoniazid and Ethionamide is not universal.[5]

  • Rifampicin (RIF): This drug inhibits the DNA-dependent RNA polymerase, thereby blocking transcription and bacterial protein synthesis.

  • Pyrazinamide (PZA): Another prodrug, Pyrazinamide is converted to its active form, pyrazinoic acid, which disrupts membrane potential and interferes with energy production in the bacterium.

  • Ethambutol (EMB): Ethambutol inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another key component of the mycobacterial cell wall.

Comparative Efficacy and In Vitro Data

The efficacy of antitubercular drugs is initially benchmarked using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of the bacteria. While Ethionamide is potent, its MIC values are generally higher than those of first-line agents against drug-susceptible strains. Its true value emerges in cases of resistance.

DrugClassMolecular TargetTypical MIC Range (μg/mL) for Drug-Susceptible Mtb
Isoniazid First-LineInhA (Mycolic Acid Synthesis)0.025 - 0.05
Rifampicin First-LineRNA Polymerase0.05 - 0.1
Ethambutol First-LineArabinosyl Transferase0.5 - 2.0
Pyrazinamide First-LineMembrane Energy Metabolism20 - 100 (at pH 5.5)
Ethionamide Second-LineInhA (Mycolic Acid Synthesis)0.25 - 1.0

Causality Behind Experimental Choice: The MIC assay is a foundational experiment in antimicrobial drug development. It provides a standardized, quantitative measure of a drug's intrinsic activity against a specific microbe. For M. tuberculosis, these assays are performed in specialized media like Middlebrook 7H9 or 7H10 and require extended incubation periods (weeks) due to the slow growth of the organism. The results directly inform the potential clinical utility and dosing strategies for a new compound.

Safety and Tolerability Profiles

A significant factor limiting the broader use of Ethionamide is its adverse effect profile. High doses often lead to severe gastrointestinal distress and hepatotoxicity, which can be dose-limiting and lead to non-compliance.[6][9]

DrugCommon Adverse EffectsSerious Adverse Effects
Isoniazid Peripheral neuropathy, mild liver enzyme elevation.[10]Severe hepatitis.
Rifampicin Orange discoloration of body fluids, gastrointestinal upset.Hepatitis, thrombocytopenia.
Pyrazinamide Hyperuricemia (gout), arthralgia, nausea.Hepatitis.
Ethambutol N/AOptic neuritis (impaired red-green color vision and visual acuity).[11]
Ethionamide Severe gastrointestinal intolerance (nausea, vomiting, abdominal pain) , metallic taste, anorexia.[4][5]Hepatotoxicity , depression, neurotoxicity.[5][6]

Insight: The high rate of adverse effects for Ethionamide is a major clinical challenge.[9] This has driven research into "booster" compounds that inhibit the EthR repressor. By inhibiting EthR, the expression of the EthA activating enzyme is increased, allowing for a lower, better-tolerated dose of Ethionamide to be administered while achieving the same therapeutic effect.[9]

Mechanisms of Drug Resistance

Understanding resistance is paramount in TB drug development. Resistance to Ethionamide primarily arises from mutations that prevent its effective action.

  • Mutations in ethA: The most common mechanism is mutations in the ethA gene, which prevent the activation of the prodrug.[4]

  • Overexpression of ethR: Increased expression of the repressor EthR can downregulate ethA, also leading to insufficient drug activation.[4]

  • Mutations in inhA: Mutations in the target enzyme InhA or its promoter region can lead to resistance, and this can sometimes confer cross-resistance to Isoniazid.[4][12]

This contrasts with resistance mechanisms for first-line drugs, such as katG mutations for Isoniazid resistance or rpoB mutations for Rifampicin resistance.

G

Experimental Protocol: MIC Determination for Ethionamide

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of Ethionamide against M. tuberculosis using the broth microdilution method.

Objective: To determine the lowest concentration of Ethionamide that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis isolate (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80.

  • Ethionamide powder (analytical grade)

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Procedure:

  • Drug Stock Preparation:

    • Prepare a 10 mg/mL stock solution of Ethionamide in DMSO.

    • Perform serial dilutions in sterile 7H9 broth to create working solutions for the assay. The final concentration of DMSO in the wells should not exceed 1%.

  • Inoculum Preparation:

    • Culture M. tuberculosis in 7H9 broth until it reaches mid-log phase (OD600 of ~0.5-0.8).

    • Adjust the bacterial suspension with fresh broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute this suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1-5 x 10^5 CFU/mL.

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration Ethionamide working solution to the first column of wells and perform a 2-fold serial dilution across the plate by transferring 100 µL from one column to the next. Discard the final 100 µL from the last drug-containing column.

    • This will result in wells with drug concentrations ranging, for example, from 64 µg/mL down to 0.06 µg/mL.

    • Include a positive control (no drug) and a negative control (no bacteria) well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate with a breathable seal or place it in a secondary container to prevent evaporation.

    • Incubate at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is defined as the lowest drug concentration that completely inhibits visible growth (no turbidity or pellet) compared to the drug-free control well. A viability indicator like Resazurin may be added to aid visualization.

Self-Validation System: The inclusion of a drug-free positive control is critical to ensure the bacteria are viable and growing under the assay conditions. The negative control ensures the sterility of the medium. Running a reference strain with a known MIC for Ethionamide in parallel validates the accuracy of the assay setup and reagents.

Conclusion and Future Perspectives

Ethionamide (3-Pyridineethanethioamide) remains an indispensable tool in the fight against MDR-TB, serving as a key second-line agent when first-line therapies fail.[1] Its unique activation pathway via EthA provides an effective alternative for inhibiting mycolic acid synthesis, even in the presence of Isoniazid resistance.[5] However, its clinical utility is hampered by a challenging side-effect profile.[4]

The future of Ethionamide benchmarking and development lies in strategies to mitigate its toxicity and overcome resistance. The development of EthR inhibitors as "booster" drugs is a promising avenue, potentially allowing for lower, safer doses with maintained or enhanced efficacy.[9] As new antitubercular agents are developed, they will need to be benchmarked not only against the standard RIPE regimen but also against the established efficacy and resistance profiles of crucial second-line drugs like Ethionamide.

References

  • National Center for Biotechnology Information. (2020). Ethionamide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Patsnap. (2024). What is Ethionamide used for? Patsnap Synapse. Retrieved from [Link]

  • Nahid, P., et al. (2022). Updates on the Treatment of Drug-Susceptible and Drug-Resistant Tuberculosis: An Official ATS/CDC/ERS/IDSA Clinical Practice Guideline. American Journal of Respiratory and Critical Care Medicine. Retrieved from [Link]

  • Working Group for New TB Drugs. (n.d.). Ethionamide: A “new” first-line drug for Tuberculosis? Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025). Treatment for Drug-Susceptible Tuberculosis Disease. Retrieved from [Link]

  • Central Tuberculosis Division. (2025). National Guidelines for Management of Drug Resistant TB. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Ethionamide? Patsnap Synapse. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethionamide. Retrieved from [Link]

  • Medscape. (2024). Tuberculosis (TB) Treatment & Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antitubercular Medications. In StatPearls. Retrieved from [Link]

  • Vale, N., et al. (2013). Metabolism of the antituberculosis drug ethionamide. Current Drug Metabolism. Retrieved from [Link]

  • Lee, Y., et al. (2013). TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy. PubMed. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). TB 101 - Preferred TB Disease Treatment Regimen. Retrieved from [Link]

  • Rynbrandt, R. H., et al. (1979). Synthesis and platelet aggregation inhibitory activity of 6-isobutyl-alpha-methyl-3-pyridineacetic acid. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of thioamide drug action against tuberculosis and leprosy. PMC. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Treatment for TB Disease. Retrieved from [Link]

  • Dai, Y., et al. (2004). Synthesis and mode of action of (125)I- and (3)H-labeled thieno[2,3-c]pyridine antagonists of cell adhesion molecule expression. Journal of Medicinal Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Pyridineethanethioamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 3-Pyridineethanethioamide. As a compound utilized by researchers and drug development professionals, understanding its inherent risks and the causality behind specific handling protocols is paramount. This guide is structured to provide a self-validating system for waste management, ensuring the protection of laboratory personnel and the environment.

Critical Safety Assessment: Understanding the Hazard Profile

  • Pyridine Moiety: Pyridine and its derivatives are classified as hazardous substances. They are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[1][2] Pyridine is also a highly flammable liquid and vapor.[2][3][4] Therefore, 3-Pyridineethanethioamide must be handled with the assumption of toxicity and potential flammability.

  • Thioamide Group: Thioamides are sulfur-containing compounds that can release toxic gases, such as hydrogen sulfide or sulfur oxides, upon decomposition with heat or strong acids. This dictates that waste containing this compound must be segregated from incompatible chemicals.

Based on this analysis, all waste streams containing 3-Pyridineethanethioamide must be classified as hazardous chemical waste .[5][6] Under no circumstances should this material be disposed of via sanitary sewer systems or in general laboratory trash.[3][7]

Waste Management Protocol: A Step-by-Step Guide

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste generated from work with 3-Pyridineethanethioamide. Adherence to these procedures is critical for regulatory compliance and laboratory safety.

Step 1: Personal Protective Equipment (PPE) Mandates

Before handling the chemical or its waste, ensure the following PPE is worn to mitigate exposure risks identified in related pyridine compounds:[8]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves. Butyl rubber is recommended for handling pyridine-like substances; nitrile gloves may offer limited protection and should be changed frequently.[1] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully-buttoned laboratory coat is required.

  • Respiratory Protection: All handling of 3-Pyridineethanethioamide, including waste packaging, must be conducted within a properly functioning certified laboratory chemical fume hood to prevent inhalation of vapors or dust.[1]

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7]

Waste StreamContainer TypeHandling and Labeling Protocol
Unused/Expired Pure Compound Original container or a compatible, sealable, airtight chemical waste container.Keep in the original, clearly labeled container. If transferring, the new container must be compatible and clearly labeled as "Hazardous Waste: 3-Pyridineethanethioamide".[1]
Liquid Waste (e.g., solutions, reaction mixtures, rinsate) Compatible, sealed liquid waste container (e.g., HDPE or glass).Collect in a dedicated container for non-halogenated organic waste. The container must be kept closed when not in use and should not be filled beyond 75% capacity.[9] Label with a hazardous waste tag detailing all chemical constituents and their approximate percentages.[6]
Solid Contaminated Waste (e.g., gloves, weigh boats, paper towels) Lined, sealable hazardous waste container or a designated waste bag.Collect all contaminated disposable materials in a container clearly marked for solid hazardous chemical waste.
Contaminated Sharps (e.g., needles, broken glass) Puncture-proof, designated sharps container.Immediately place all contaminated sharps into the appropriate container to prevent accidental injury.
Step 3: Interim Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored in a designated SAA within the laboratory where the waste was generated.[6] The following conditions are mandatory:

  • Location: The SAA must be located at or near the point of generation.

  • Labeling: All containers must be properly labeled with a "Hazardous Waste" tag as soon as waste is first added.[1]

  • Segregation: Store the waste away from incompatible materials, particularly strong acids and oxidizing agents, to prevent dangerous chemical reactions.[1][9]

  • Containment: Ensure containers are sealed and stored in a way that prevents spills (e.g., within secondary containment).

Step 4: Final Disposal

The ultimate disposal of 3-Pyridineethanethioamide waste must be handled by trained professionals.

  • Professional Disposal: Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

  • Incineration: The standard and most effective disposal method for this type of organic chemical waste is high-temperature incineration (e.g., rotary kiln or liquid injection) at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[5]

The logical flow for handling 3-Pyridineethanethioamide waste is visualized in the diagram below.

G cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_container Containerization cluster_storage Interim Storage cluster_disposal Final Disposition cluster_emergency Emergency Protocol gen Work with 3-Pyridineethanethioamide ppe Wear Required PPE (Goggles, Gloves, Lab Coat) gen->ppe spill Spill Occurs gen->spill liquid Liquid Waste ppe->liquid Segregate solid Solid Waste ppe->solid Segregate sharps Sharps ppe->sharps Segregate lc Labeled Liquid Waste Container liquid->lc sc Labeled Solid Waste Container solid->sc shc Sharps Container sharps->shc saa Store in Designated SAA (Sealed, Segregated) lc->saa sc->saa shc->saa pickup Request Pickup by EHS or Licensed Contractor saa->pickup transport Transport to Permitted Disposal Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate spill_response Execute Spill Response Protocol spill->spill_response spill_response->sc Collect as Hazardous Waste

Caption: Waste Disposal Workflow for 3-Pyridineethanethioamide.

Emergency Procedures: Spill and Decontamination

Accidents require immediate and correct responses to minimize harm.

Spill Response Protocol
  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.1.

  • Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[2][10] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collection: Carefully collect the absorbed material and any contaminated solids using non-sparking tools and place it into a designated, labeled hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.[10] All cleaning materials (wipes, swabs, etc.) must be collected and disposed of as solid hazardous waste.[10]

Decontamination of Labware

Non-disposable labware (e.g., glassware) must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove residual 3-Pyridineethanethioamide. This initial rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.[11]

  • Thorough Cleaning: After the initial rinse, wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with distilled water.

By following these detailed procedures, laboratory professionals can ensure the safe and compliant management of 3-Pyridineethanethioamide waste, upholding the highest standards of safety and environmental stewardship.

References

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Science and Technology Facilities Council. (2020, July 16). ISIS Waste Disposal Procedures. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2021, February 11). 3-Pyridinealdehyde Safety Data Sheet. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Management of Hazardous Chemical Wastes at UT Memphis. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.